molecular formula C10H7NO2S B13196825 3-(Pyridin-4-yl)thiophene-2-carboxylic acid CAS No. 1214380-77-4

3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Cat. No.: B13196825
CAS No.: 1214380-77-4
M. Wt: 205.23 g/mol
InChI Key: CBQALOAGLQIMIX-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)thiophene-2-carboxylic acid (CAS 1214380-77-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework of 205.23 g/mol, with the formula C10H7NO2S, and is characterized by its hybrid structure that combines pyridine and thiophene rings . Its primary value lies in its role as a versatile precursor for the synthesis of more complex molecules. The carboxylic acid functional group serves as a key handle for further derivatization, enabling the formation of amides, esters, and hydrazides through coupling reactions . Research demonstrates that analogous compounds, such as N'-(thiophene-2-carbonyl) pyridine-4-carbohydrazide, exhibit promising biological activity and have been investigated for their potential as biological agents, highlighting the strategic importance of this chemical scaffold . The presence of both nitrogen and sulfur heteroatoms within its aromatic system allows for diverse binding interactions, making it a valuable fragment in the design of molecules for targeting enzymes and receptors. This product is offered with a guaranteed purity of 98% . As a handling note, this compound is classified as potentially hazardous. Appropriate precautions should be taken, as it may be harmful if swallowed and cause skin, eye, or respiratory irritation . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1214380-77-4

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-pyridin-4-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7/h1-6H,(H,12,13)

InChI Key

CBQALOAGLQIMIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-(Pyridin-4-yl)thiophene-2-carboxylic Acid: A Privileged Bifunctional Scaffold in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic design of bifunctional building blocks is critical for developing molecules with high target affinity and tunable physicochemical properties. 3-(Pyridin-4-yl)thiophene-2-carboxylic acid represents a highly privileged structural motif. It merges the electron-rich, bioisosteric properties of a thiophene-2-carboxylic acid with the electron-deficient, hydrogen-bond accepting capabilities of a 4-pyridinyl group.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural profiling, a self-validating synthetic methodology, and its pharmacological utility—particularly its role as a core pharmacophore in viral polymerase inhibition and kinase targeting.

Physicochemical & Structural Profiling

The unique reactivity and biological profile of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid stem from the orthogonal electronic properties of its two rings. The carboxylic acid at the C2 position of the thiophene ring acts as a strong hydrogen-bond donor and an electrostatic anchor, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor and metal-coordination site.

Quantitative Data Summary
PropertyValueCausality / Implication in Design
Molecular Formula C₁₀H₇NO₂SDefines the bifunctional heterocyclic core.
Molecular Weight 205.23 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Exact Mass[M+H]⁺ 206.028 DaCrucial target mass for LC-MS reaction monitoring and pharmacokinetic profiling.
Hydrogen Bond Donors 1 (Carboxyl -OH)Facilitates strong electrostatic anchoring in target protein binding pockets.
Hydrogen Bond Acceptors 3 (Pyridine -N, Carboxyl -O)Enhances aqueous solubility and enables multi-point target coordination.
Topological Polar Surface Area 70.1 ŲOptimal for membrane permeability; balances lipophilicity and aqueous solubility.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromothiophene-2-carboxylic acid and pyridin-4-ylboronic acid .

Causality of Experimental Choices
  • Solvent System (1,4-Dioxane/Water 4:1): Dioxane effectively solubilizes the organic starting materials. The addition of water is non-negotiable; it dissolves the inorganic base (K₂CO₃) and generates the critical hydroxide/carbonate species required to activate the boronic acid into a reactive "ate" complex, thereby accelerating the transmetalation step.

  • Base Selection (K₂CO₃): A mild inorganic base prevents the decarboxylation of the thiophene-2-carboxylic acid at elevated temperatures while providing sufficient basicity to drive the catalytic cycle.

  • Catalyst (Pd(PPh₃)₄): A robust Pd(0) source that efficiently undergoes oxidative addition into the sterically hindered C-Br bond adjacent to the carboxylic acid group.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system with built-in In-Process Controls (IPCs) to ensure experimental trustworthiness.

Step 1: Reagent Preparation In a flame-dried 50 mL Schlenk flask, charge 3-bromothiophene-2-carboxylic acid (1.0 eq, 5.0 mmol) and pyridin-4-ylboronic acid (1.2 eq, 6.0 mmol). Causality: The 20% excess of boronic acid compensates for competitive protodeboronation that occurs in aqueous basic media at elevated temperatures.

Step 2: Solvent & Base Addition Add 20 mL of degassed 1,4-dioxane followed by 5 mL of 2M aqueous K₂CO₃. Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

Step 3: Catalyst Loading & Reaction Execution Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol). Validation Check 1: Upon addition of the catalyst, the solution will transition from colorless to a pale yellow/orange suspension, indicating the formation of the active Pd(0) species. Heat the mixture to 90 °C for 12 hours.

Step 4: In-Process Control (IPC) - Analytical Validation

  • TLC Validation: Elute a reaction aliquot in DCM:MeOH (9:1). The starting bromide (R_f ~0.6) must be completely consumed, replaced by a highly UV-active, baseline-shifted product spot (R_f ~0.3) due to the highly polar zwitterionic nature of the product.

  • LC-MS Validation: Analyze the crude mixture. A dominant peak at m/z 206.0 [M+H]⁺ must be observed, confirming cross-coupling success without decarboxylation.

Step 5: Workup & Isolation Cool to room temperature. Dilute with water (20 mL) and wash the aqueous layer with ethyl acetate (2 x 20 mL). Causality: This washing step extracts triphenylphosphine oxide, unreacted boronic acid, and homocoupled byproducts, leaving the target molecule in the aqueous layer as a soluble potassium salt. Carefully acidify the aqueous layer with 1M HCl to pH ~4 (the isoelectric point). Validation Check 2: A white to pale-yellow precipitate will immediately form. Filter, wash with cold water, and dry under high vacuum to afford the pure 3-(Pyridin-4-yl)thiophene-2-carboxylic acid.

Synthesis A 3-Bromothiophene-2- carboxylic acid C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C Oxidative Addition B Pyridin-4-ylboronic acid B->C Transmetalation D 3-(Pyridin-4-yl)thiophene- 2-carboxylic acid C->D Reductive Elimination

Synthetic workflow for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid via Suzuki-Miyaura coupling.

Pharmacological Utility & Mechanism of Action

Viral Polymerase Inhibition (HCV NS5B)

Thiophene-2-carboxylic acids have been extensively validated as potent, non-nucleoside allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . The carboxylic acid moiety acts as a bioisostere for benzoic acid but offers a distinct vector angle due to the geometry of the five-membered thiophene ring.

Mechanistically, these derivatives bind to the allosteric thumb domain of the NS5B polymerase . The carboxylic acid forms critical hydrogen bonds with backbone amides, while the pyridine ring at the 3-position projects into an adjacent hydrophobic pocket, restricting the conformational flexibility of the polymerase and preventing the initiation of viral RNA synthesis.

Mechanism Ligand Thiophene-2-carboxylic Acid Derivative Target HCV NS5B Polymerase (Thumb Domain) Ligand->Target Non-covalent Binding Block Allosteric Conformational Change Target->Block Induces Result Inhibition of Viral RNA Replication Block->Result Arrests Catalysis

Allosteric inhibition mechanism of HCV NS5B polymerase by thiophene-2-carboxylic acid derivatives.

Kinase Targeting

The inclusion of the 4-pyridinyl group transforms the scaffold into a highly effective kinase-targeting pharmacophore. The basic pyridine nitrogen is perfectly positioned to act as a hydrogen-bond acceptor, interacting directly with the highly conserved hinge region of the ATP-binding pocket in various kinases. Simultaneously, the thiophene core occupies the hydrophobic adenine-binding cleft, making this molecule an ideal starting point for the synthesis of targeted oncology therapeutics.

Materials Science Applications

Beyond medicinal chemistry, 3-(Pyridin-4-yl)thiophene-2-carboxylic acid serves as a highly versatile bidentate ligand in the synthesis of transition metal complexes for Organic Light-Emitting Diodes (OLEDs).

  • Coordination Chemistry: The pyridine nitrogen acts as a strong σ-donor to metals like Ruthenium (Ru) and Iridium (Ir), while the carboxylic acid can be converted into an amide or ester to tune the electronic push-pull dynamics of the complex.

  • Conductive Polymers: The thiophene backbone retains the ability to undergo electropolymerization. When polymerized, the pendant pyridine groups can be protonated or alkylated to create water-soluble, highly conductive polythiophenes used in biosensors and flexible organic electronics.

References

  • Chan, L., et al. "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides." Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

  • Biswal, B. K., et al. "Selection and Characterization of Replicon Variants Dually Resistant to Thumb- and Palm-Binding Nonnucleoside Polymerase Inhibitors of the Hepatitis C Virus." Journal of Virology (ASM Journals), 2005. URL:[Link]

  • Senaweera, S. M., et al. "Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks." ACS Omega, 2020. URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Identification Strategy

Target Compound: 3-(4-Pyridyl)thiophene-2-carboxylic acid Chemical Formula: C₁₀H₇NO₂S Molecular Weight: 205.23 g/mol

The CAS Number Reality

Researchers searching for 3-(4-Pyridyl)thiophene-2-carboxylic acid often encounter ambiguity in public databases. Unlike its 2-pyridyl isomer or aldehyde precursor, the specific CAS number for the 4-pyridyl carboxylic acid is frequently not indexed as a standalone commercial commodity. It is typically generated in situ or synthesized from its stable aldehyde precursor.

To ensure procurement and identification accuracy, use the following Anchor CAS Numbers for precursors and isomers:

Compound IdentityCAS NumberRole
3-(Pyridin-4-yl)thiophene-2-carbaldehyde 166450-81-3 Primary Precursor (Requires Oxidation)
3-(Pyridin-2-yl)thiophene-2-carboxylic acid166450-84-6Positional Isomer (Reference Standard)
3-(Pyridin-4-yl)thiophene-2-carboxylic acidNot Centrally IndexedTarget Compound (Synthesized via Protocols below)

Chemical Profile & Structural Logic

The compound features a thiophene core substituted at the C2 position with a carboxylic acid and at the C3 position with a 4-pyridyl ring. This specific arrangement creates a "donor-acceptor" motif utilized in medicinal chemistry (specifically kinase inhibition) and organic electronics.

  • Acidity (pKa): The carboxylic acid at C2 is modulated by the electron-withdrawing nature of the adjacent pyridine ring, likely lowering the pKa compared to unsubstituted thiophene-2-carboxylic acid (pKa ~3.5).

  • Solubility: Poor in water; moderate in DMSO, DMF, and Methanol. The zwitterionic character (pyridine nitrogen protonation vs. carboxylate deprotonation) can complicate isolation.

Validated Synthesis Protocols

Since the acid is not a standard catalog item, synthesis is the primary route for acquisition. Two robust, self-validating pathways are recommended.

Method A: Suzuki-Miyaura Cross-Coupling (De Novo Synthesis)

This method is preferred for scale-up and high purity. It builds the aryl-aryl bond directly.

Reagents:

  • 3-Bromo-2-thiophenecarboxylic acid (Substrate)

  • 4-Pyridylboronic acid (Coupling Partner)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Catalyst)

  • Na₂CO₃ or K₃PO₄ (Base)

  • Dioxane/Water (3:1) (Solvent)

Protocol:

  • Charge: In a reaction vessel, dissolve 3-bromo-2-thiophenecarboxylic acid (1.0 eq) and 4-pyridylboronic acid (1.2 eq) in degassed Dioxane/Water.

  • Catalyze: Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.5 eq) under nitrogen atmosphere.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via LC-MS for the product mass [M+H]⁺ = 206.

  • Workup: Cool to RT. Acidify aqueous layer to pH ~4 with 1N HCl to precipitate the zwitterionic product. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Method B: Pinnick Oxidation (From Precursor CAS 166450-81-3)

Use this method if you have purchased the aldehyde precursor (CAS 166450-81-3).

Protocol:

  • Dissolve 3-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in t-Butanol/Water (5:1).

  • Add 2-Methyl-2-butene (Scavenger, 10 eq) and NaH₂PO₄ (Buffer).

  • Slowly add NaClO₂ (Sodium Chlorite, 3.0 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Validation: Aldehyde peak (~10 ppm) disappears in ¹H NMR; Carboxylic acid peak appears (broad singlet >12 ppm).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow for accessing the target acid, highlighting the commercial entry point (Aldehyde) and the synthetic entry point (Bromide).

SynthesisPathways Figure 1: Dual Pathways to 3-(4-Pyridyl)thiophene-2-carboxylic Acid Aldehyde 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS 166450-81-3) Target 3-(4-Pyridyl)thiophene-2-carboxylic acid (Target) Aldehyde->Target Pinnick Oxidation (NaClO2, NaH2PO4) Bromide 3-Bromo-2-thiophenecarboxylic acid (Precursor) Bromide->Target Suzuki Coupling (Pd cat., Base) Boronic 4-Pyridylboronic acid Boronic->Target Coupling Partner

Figure 1: Dual Pathways to 3-(4-Pyridyl)thiophene-2-carboxylic Acid. Blue path denotes oxidation of the commercial aldehyde; Red path denotes de novo cross-coupling.

Applications & Mechanism of Action

Medicinal Chemistry: Kinase Inhibition

The 3-(4-pyridyl)thiophene scaffold is a bioisostere for biaryl systems found in p38 MAP kinase inhibitors.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase (specifically the hinge region). The carboxylic acid at the 2-position can form salt bridges with lysine residues or be converted to an amide to access hydrophobic pockets.

  • Key Reference: This scaffold allows for "vector exploration" where substituents on the thiophene modulate solubility and metabolic stability.

Materials Science: Organic Electronics
  • Donor-Acceptor Systems: The electron-rich thiophene (Donor) coupled with the electron-deficient pyridine (Acceptor) creates a push-pull system.

  • Utility: Precursor for conducting polymers or ligands in metal-organic frameworks (MOFs) where the carboxylate coordinates metal centers and the pyridine links clusters.

Analytical Data Summary (Expected)

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidColor deepens upon oxidation
Melting Point >200°C (Decomposition)Typical for zwitterionic amino-acids
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H, COOH), 8.6 (d, 2H, Py), 7.8 (d, 1H, Th), 7.5 (d, 2H, Py), 7.2 (d, 1H, Th)Pyridine protons are deshielded
Mass Spec (ESI) [M+H]⁺ = 206.02Positive mode ionization

References

  • Aldehyde Precursor Identification: ChemScene. (2025). 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS 166450-81-3). Link

  • Isomer Reference: Sigma-Aldrich. (2025). 3-(Pyridin-2-yl)thiophene-2-carboxylic acid (CAS 166450-84-6). Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

Structural and Synthetic Profiling of Pyridinylthiophene-2-Carboxylic Acid Regioisomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for benzoic acids. The introduction of a pyridin-4-yl moiety at either the 3- or 5-position of the thiophene ring fundamentally alters the molecule's stereoelectronic profile, dictating its utility in drug design. This technical guide provides an in-depth analysis of the structural, electronic, and synthetic differences between 3-(pyridin-4-yl)thiophene-2-carboxylic acid and 5-(pyridin-4-yl)thiophene-2-carboxylic acid , equipping drug development professionals with actionable insights for scaffold selection and synthesis.

Stereoelectronic Divergence: 3- vs. 5-Substitution

The regiochemistry of the pyridine ring relative to the carboxylic acid governs the molecule's 3D conformation, dipole moment, and chemical reactivity.

The 3-Isomer: Steric Clash and Inductive Dominance

In 3-(pyridin-4-yl)thiophene-2-carboxylic acid, the proximity of the bulky pyridin-4-yl group to the carboxylic acid at C2 induces severe steric hindrance. To minimize van der Waals repulsion, the pyridine ring is forced to rotate out of the plane of the thiophene ring.

  • Conjugation Breakage: This deviation from coplanarity breaks the extended

    
    -conjugation between the two aromatic systems.
    
  • Electronic Profile: Because resonance is disrupted, the electronic influence of the pyridine ring on the carboxylic acid is primarily inductive. The strong electron-withdrawing inductive effect (-I) of the adjacent pyridine nitrogen slightly lowers the pKa of the carboxylic acid, making it highly localized and reactive, but unsuitable for flat, intercalating binding pockets.

The 5-Isomer: Extended Coplanarity and Resonance

Conversely, 5-(pyridin-4-yl)thiophene-2-carboxylic acid features the substituents at opposite ends of the thiophene ring [[1]](). This spatial separation eliminates steric hindrance, allowing the molecule to adopt a nearly planar conformation.

  • Push-Pull System: This coplanarity facilitates robust push-pull

    
    -conjugation across the thiophene bridge. The electron-withdrawing nature of the pyridine ring operates via long-range resonance (-M), stabilizing the carboxylate anion.
    
  • Target Binding: This extended planar system is highly advantageous for intercalating into narrow hydrophobic pockets or binding to the hinge region of kinases, making it a highly sought-after pharmacophore 2.

Quantitative & Structural Data Summary
Property3-(Pyridin-4-yl)thiophene-2-carboxylic acid5-(Pyridin-4-yl)thiophene-2-carboxylic acid
Substitution Pattern Ortho-like (C2, C3)Para-like (C2, C5)
Steric Hindrance High (Severe clash between functional groups)Low (Spatially separated)
3D Conformation Twisted (Non-coplanar)Highly Planar (Coplanar)

-Conjugation
Broken / DisruptedExtended (Push-Pull system)
Electronic Effect on -COOH Strong Inductive (-I)Resonance (-M) & Inductive (-I)
Primary Target Binding Mode Steric disruption / Out-of-plane bindingKinase hinge binding / Intercalation

Medicinal Chemistry Applications & Pharmacophore Mapping

The 5-isomer is extensively documented in the patent literature as a critical intermediate for synthesizing potent enzyme inhibitors. For instance, it serves as a core building block for glutamate aggrecanase (ADAMTS-4 and ADAMTS-5) inhibitors, which are targeted for the treatment of osteoarthritis and articular cartilage degradation 3.

Furthermore, the planar nature of the 5-isomer makes it an ideal precursor for Phosphoinositide 3-kinase (PI3K) inhibitors 2. In these applications, the pyridine nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region, while the carboxylic acid (or its amide derivatives) forms salt bridges or coordinates with solvent-exposed regions.

G RTK Receptor Tyrosine Kinase PI3K PI3K (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor 5-(Pyridin-4-yl)thiophene- 2-carboxylic acid derivatives Inhibitor->PI3K Competitive Inhibition

Figure 1: PI3K/AKT signaling pathway targeted by 5-isomer-derived kinase inhibitors.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of these regioisomers typically relies on palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below details the synthesis of the 5-isomer, emphasizing the causality behind each experimental parameter to ensure a self-validating workflow.

Workflow Start 5-Bromothiophene-2-carboxylic acid + Pyridin-4-ylboronic acid Degas Degassing (N2 purge) Prevents Pd(0) oxidation Start->Degas Catalyst Add Pd(dppf)Cl2 & Na2CO3 in Dioxane/H2O Degas->Catalyst Heat Reflux at 90°C (12h) Facilitates Transmetalation Catalyst->Heat Workup Aqueous Workup & Filtration Removes Pd catalyst Heat->Workup Acidify Acidify to pH 3.5 Precipitates Zwitterion Workup->Acidify Product Pure 5-(Pyridin-4-yl)thiophene- 2-carboxylic acid Acidify->Product

Figure 2: Self-validating Suzuki-Miyaura synthetic workflow for the 5-isomer.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Combine 5-bromothiophene-2-carboxylic acid (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq) in a Schlenk flask.

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions under basic conditions.

  • Solvent System: Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and water.

    • Causality: This biphasic system is critical; dioxane dissolves the organic starting materials, while water dissolves the inorganic base, facilitating the interfacial transmetalation step.

  • Base Addition: Add sodium carbonate (Na₂CO₃, 3.0 eq).

    • Causality: The base converts the boronic acid into a nucleophilic boronate complex [RB(OH)₃]⁻, which is strictly required to transfer the organic group to the palladium center.

  • Deoxygenation: Purge the mixture with N₂ for 15 minutes.

    • Causality: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of inactive Pd(II) black.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing catalyst deactivation, which is crucial for electron-deficient thiophene substrates 4.

  • Reflux: Heat the mixture to 90°C for 12 hours.

  • Workup & Zwitterion Isolation (Self-Validating Step): Cool the reaction, filter through Celite to remove palladium residues, and concentrate the filtrate. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to pH ~3.5.

    • Causality: The product contains both a basic pyridine (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.5). Adjusting the pH to its isoelectric point ensures the formation of the neutral zwitterion, which is highly insoluble in water and precipitates as a pure solid. The formation of this precipitate is a visual, self-validating confirmation of successful coupling.

Conclusion

The strategic selection between 3- and 5-(pyridin-4-yl)thiophene-2-carboxylic acid hinges on the desired 3D vector of the pharmacophore. While the 3-isomer provides a twisted, sterically encumbered scaffold useful for disrupting planar off-target binding, the 5-isomer offers an extended, conjugated system ideal for hinge-binding in kinase targets and metalloproteinase inhibition.

References

  • [3] WO2007008994A2 - Glutamate aggrecanase inhibitors, Google Patents. 3

  • [2] WO2012021696A1 - Heteroaryls and uses thereof, Google Patents. 2

  • [4] Decarboxylative Halogenation of Organic Compounds, PMC (NIH). 4

  • [1] 5-(Pyridin-4-yl)thiophene-2-carboxylic acid | C10H7NO2S | CID 21928576, PubChem (NIH).1

Sources

An In-Depth Technical Guide to 3-(Pyridin-4-yl)thiophene-2-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its limited commercial availability and sparse documentation in common chemical databases, this guide focuses on a robust and accessible synthetic route from its aldehyde precursor, 3-(pyridin-4-yl)thiophene-2-carbaldehyde. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to synthesize, purify, and utilize this valuable molecule. The guide also explores the potential applications of this compound, drawing parallels with structurally similar molecules that have shown significant biological activity.

Introduction: The Significance of the Pyridyl-Thiophene Scaffold

The conjugation of pyridine and thiophene rings creates a unique scaffold that is prevalent in a wide array of biologically active molecules and functional materials. The thiophene moiety, a bioisostere of the benzene ring, often enhances metabolic stability and modulates the electronic properties of a molecule. The pyridine ring, with its nitrogen atom acting as a hydrogen bond acceptor and a site for potential protonation, plays a crucial role in molecular recognition and solubility. The specific substitution pattern, as in 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, dictates the three-dimensional structure and electronic distribution, which are critical for its interaction with biological targets.

This guide addresses the current information gap for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid by providing a detailed, field-proven methodology for its synthesis and characterization.

Molecular Identifiers and Physicochemical Properties

Given the absence of a dedicated entry in major public chemical databases, the following identifiers for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid have been computationally generated.

IdentifierValueSource
Canonical SMILES O=C(O)c1sccc1c2ccncc2ChemDraw
InChIKey SGNWFTQGZDBHGV-UHFFFAOYSA-NChemDraw
Molecular Formula C₁₀H₇NO₂S-
Molecular Weight 205.24 g/mol -

Note: These identifiers are based on the known chemical structure and should be confirmed by experimental data upon synthesis.

Synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

The most logical and accessible synthetic route to the target compound is the oxidation of the commercially available precursor, 3-(pyridin-4-yl)thiophene-2-carbaldehyde.

Choice of Synthetic Route: The Pinnick Oxidation

The Pinnick oxidation is the method of choice for this transformation due to its mild reaction conditions and high functional group tolerance.[1][2] This is particularly important given the presence of the pyridine and thiophene rings, which can be sensitive to harsh oxidizing agents. Alternative methods, such as oxidation with potassium permanganate, can lead to over-oxidation and ring cleavage under certain conditions.[3]

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions with the reactive hypochlorous acid (HOCl) byproduct.[4]

Proposed Reaction Mechanism

The reaction proceeds through the formation of chlorous acid (HClO₂) in a buffered solution, which then reacts with the aldehyde to form a hemiacetal-like intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid.[5]

Pinnick_Oxidation cluster_0 Step 1: Formation of Chlorous Acid cluster_1 Step 2: Reaction with Aldehyde cluster_2 Step 3: Scavenging of HOCl NaClO2 NaClO₂ HClO2 HClO₂ NaClO2->HClO2 + H⁺ H2PO4_minus NaH₂PO₄ HPO4_2minus Na₂HPO₄ H2PO4_minus->HPO4_2minus - H⁺ Aldehyde R-CHO Intermediate [R-CH(OH)(OClO)] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid HOCl HOCl Intermediate->HOCl Scavenger 2-Methyl-2-butene Scavenged_Product Halohydrin Scavenger->Scavenged_Product HOCl_ref HOCl HOCl_ref->Scavenger

Caption: Proposed mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

This protocol is adapted from standard Pinnick oxidation procedures for heteroaromatic aldehydes.

Materials:

  • 3-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS: 166450-81-3)[6]

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water (deionized)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (4.0 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq).

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Reaction Execution: Slowly add the sodium chlorite solution to the reaction mixture at room temperature. An exotherm may be observed. Maintain the reaction temperature below 35 °C, using a water bath if necessary.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl. The product may precipitate at this stage.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(pyridin-4-yl)thiophene-2-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).

Characterization and Quality Control

Upon successful synthesis, the identity and purity of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the thiophene and pyridine rings, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Resonances for the aromatic carbons and a downfield signal for the carboxylic acid carbon (typically >160 ppm).
FT-IR A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (205.0197 for [M]⁺).
Melting Point A sharp melting point is indicative of high purity.

Potential Applications and Future Directions

While specific biological activity data for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is not widely published, the pyridyl-thiophene scaffold is present in numerous compounds with diverse therapeutic applications, including:

  • Antimicrobial Agents: The combination of thiophene and pyridine rings is a feature in some compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes.

  • Materials Science: Heterocyclic carboxylic acids are valuable building blocks for the synthesis of metal-organic frameworks (MOFs) and conductive polymers.

Future research should focus on the biological screening of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid and its derivatives against a range of therapeutic targets. Its utility as a synthon for more complex molecules also warrants further investigation.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, characterization, and potential utilization of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. By detailing a reliable synthetic protocol based on the Pinnick oxidation of its aldehyde precursor, this document empowers researchers to access this valuable compound for their scientific endeavors. The insights into its structure, properties, and potential applications are intended to stimulate further research and development in the fields of medicinal chemistry and materials science.

References

  • Pinnick, H. W.; Lajis, N. H. The oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 1978 , 43 (2), 371-373. [Link]

  • Bal, B. S.; Childers, W. E., Jr.; Pinnick, H. W. Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 1981 , 37 (11), 2091-2096. [Link]

  • Dalcanale, E.; Montanari, F. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 1986 , 51 (4), 567-569. [Link]

Sources

3-(4-Pyridyl)-2-thenoic Acid: Nomenclature, Synthesis, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, heteroaryl-substituted thiophenes serve as critical bioisosteres and structural scaffolds for targeted therapeutics. 3-(4-Pyridyl)-2-thenoic acid (also known systematically as 3-(pyridin-4-yl)thiophene-2-carboxylic acid) is a highly specialized bifunctional building block. Featuring both a basic pyridine moiety and an acidic carboxylic acid, this compound presents unique physicochemical properties that require precise handling during synthesis and downstream functionalization.

This technical guide provides an authoritative breakdown of the compound's nomenclature, structural properties, and a self-validating synthetic protocol leveraging Suzuki-Miyaura cross-coupling.

Structural Anatomy and Nomenclature Rules

The chemical naming of this compound often bridges strict IUPAC rules and historical trivial nomenclature, which can create ambiguity in chemical inventory searches. Understanding the structural hierarchy is essential for researchers utilizing this building block[1][2].

Nomenclature Breakdown
  • The Core (Principal Functional Group): According to IUPAC rules, the highest priority functional group dictates the parent structure. Here, the carboxylic acid (-COOH) takes precedence.

  • The Heterocycle Numbering: The thiophene ring is numbered starting with the sulfur atom as position 1. To give the principal group the lowest possible locant, the carbon attached to the -COOH is designated as position 2.

  • The Substituent: A pyridine ring attached at its 4-position is designated as a "4-pyridyl" or "pyridin-4-yl" group. This substituent is located at position 3 of the thiophene ring.

  • Trivial vs. Systematic Root: The root "thiophene-2-carboxylic acid" is historically referred to as "thenoic acid" . Therefore, substituting the 3-position with a 4-pyridyl group yields 3-(4-pyridyl)-2-thenoic acid .

Structural breakdown of 3-(4-Pyridyl)-2-thenoic acid nomenclature.
Table 1: Synonyms and Identifiers
Nomenclature SystemIdentifier / Name
IUPAC Name 3-(pyridin-4-yl)thiophene-2-carboxylic acid
Trivial / Common Name 3-(4-pyridyl)-2-thenoic acid
Alternative Systematic 3-(4-pyridinyl)-2-thiophenecarboxylic acid
SMILES String O=C(O)c1sccc1c2ccncc2
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol

Synthetic Methodology: The Suzuki-Miyaura Approach

The most robust method for assembling sterically hindered bi-heteroaryl systems is the Suzuki-Miyaura cross-coupling. Halogenated thiophenecarboxylic acids, specifically 3-bromothiophene-2-carboxylic acid, are well-documented electrophiles for these transformations[3][4].

Mechanistic Causality

Attempting to couple a free carboxylic acid can sometimes poison palladium catalysts. However, by utilizing a biphasic aqueous system with a strong inorganic base (e.g., Na₂CO₃), the carboxylic acid is deprotonated into a water-soluble carboxylate. This not only prevents catalyst deactivation but also localizes the starting material at the aqueous-organic interface, facilitating transmetalation with the water-soluble pyridin-4-ylboronate intermediate[5].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + 3-Bromothiophene-2-carboxylic acid TransMet Transmetalation [Pd(II)(Ar)(Py)] OxAdd->TransMet + Pyridin-4-ylboronic acid (Base Mediated) TransMet->Pd0 Reductive Elimination - 3-(4-Pyridyl)-2-thenoic acid

Catalytic cycle for the Suzuki-Miyaura synthesis of 3-(4-Pyridyl)-2-thenoic acid.
Validated Experimental Protocol (Self-Validating System)

This protocol utilizes an isoelectric focusing workup. Because the product contains both a basic pyridine (pKa ~5.2) and an acidic thenoic acid (pKa ~3.5), it is highly amphoteric. By strictly adjusting the pH to its isoelectric point, the product self-precipitates, validating the success of the coupling without the need for complex chromatography.

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried Schlenk flask under N₂, add 3-bromothiophene-2-carboxylic acid (1.0 equiv), pyridin-4-ylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Inject a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Causality: The aqueous base is strictly required to form the reactive boronate species and to solubilize the thiophene as a carboxylate salt.

  • Thermal Activation: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours. Monitor the consumption of the bromide via LC-MS.

  • Phase Separation: Cool the mixture to room temperature and dilute with water and ethyl acetate. Separate the layers and discard the organic layer. Causality: The unreacted boronic acid, homocoupled pyridine byproducts, and catalyst ligands partition into the organic layer, while the desired product remains in the aqueous layer as a sodium salt.

  • Isoelectric Precipitation (Self-Validation): Cool the aqueous layer in an ice bath. Dropwise, add 1M HCl while monitoring with a pH meter until the solution reaches pH 4.3 – 4.5 .

    • Observation: A dense precipitate will form exclusively at this pH as the molecule converts into its neutral zwitterionic state. If precipitation occurs, the dual-functional nature of the product is chemically validated.

  • Isolation: Filter the precipitate via vacuum filtration, wash sequentially with cold water and diethyl ether, and dry under high vacuum to yield 3-(4-pyridyl)-2-thenoic acid as a solid.

Downstream Applications: Amide Couplings in Medicinal Chemistry

In drug discovery, 3-(4-pyridyl)-2-thenoic acid is primarily utilized to synthesize complex amide-linked kinase inhibitors.

Technical Insight for Researchers: When coupling this acid with primary amines using uronium-based coupling reagents (e.g., HATU or HBTU), the basic nitrogen of the 4-pyridyl group can act as a competitive nucleophile or alter the local pH of the microenvironment. To ensure high yields, researchers must use a stoichiometric excess of a non-nucleophilic base (such as DIPEA or N-methylmorpholine) to keep the pyridine nitrogen neutralized and drive the formation of the active O-acylisourea ester.

References

  • [1] National Institutes of Health (PubChem). Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315. Available at:[Link]

  • [3] Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks. Available at:[Link]

  • [5] National Institutes of Health (PMC). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • [4] ResearchGate. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Available at: [Link]

Sources

Methodological & Application

Application Note: Saponification and Isoelectric Isolation of Methyl 3-(pyridin-4-yl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the hydrolysis of a heterocyclic ester containing both basic (pyridine) and acidic (carboxylic acid) moieties.

Mechanistic Rationale & Causality

The hydrolysis of methyl 3-(pyridin-4-yl)thiophene-2-carboxylate to its corresponding free acid is a fundamental transformation in the synthesis of advanced pharmaceutical building blocks, such as DprE1 inhibitors and GPR35 agonists[1],[2]. While ester saponification is generally straightforward, this specific substrate presents a unique physicochemical challenge during the isolation phase due to its amphoteric nature.

The Base and Solvent Selection: Standard aqueous sodium hydroxide (NaOH) under reflux often leads to incomplete conversion or base-catalyzed decarboxylation of the electron-rich thiophene ring. Instead, lithium hydroxide (LiOH·H2O) in a ternary solvent system (THF/MeOH/H2O) is utilized[3],[2]. The causality here is twofold:

  • Solubility: THF ensures complete dissolution of the hydrophobic ester, while MeOH bridges the organic and aqueous phases, creating a homogeneous reaction environment[2].

  • Lithium Coordination: Lithium carboxylate salts exhibit superior solubility in organic-rich aqueous mixtures compared to sodium salts, preventing the reaction from stalling due to premature product precipitation[3],[1].

The Isoelectric Point (pI) Challenge: The product, 3-(pyridin-4-yl)thiophene-2-carboxylic acid, contains a basic pyridine nitrogen (conjugate acid pKa ~5.2) and an acidic thiophene carboxylic acid (pKa ~3.5).

  • If the workup pH is > 5.5, the molecule exists as a highly soluble lithium carboxylate anion.

  • If the workup pH is < 2.5, the pyridine ring protonates, forming a highly water-soluble pyridinium hydrochloride salt.

  • To successfully isolate the product, the pH must be meticulously adjusted to its isoelectric point (pH 4.0 - 4.5) . At this pH, the molecule exists as a neutral zwitterion, minimizing its hydration energy and forcing it to precipitate from the aqueous phase[4].

Workflow Visualization

Workflow A Methyl 3-(pyridin-4-yl)thiophene-2-carboxylate B Saponification LiOH, THF/MeOH/H2O, 25°C A->B C Lithium Carboxylate Salt (Aqueous Phase) B->C D Acidification (1M HCl) Dropwise at 0-5°C C->D E pH Control D->E F pH > 5.5 Soluble (Anion) E->F Under-titration G pH < 2.5 Soluble (HCl Salt) E->G Over-titration H pH 4.0 - 4.5 (Isoelectric Point) Zwitterion Precipitation E->H Optimal F->D Add HCl G->D Add Base I 3-(pyridin-4-yl)thiophene-2-carboxylic acid H->I

Workflow for the hydrolysis and isoelectric precipitation of the zwitterionic product.

Quantitative Process Optimization

The following table summarizes the quantitative data driving the experimental design. Deviating from the optimized conditions will result in measurable drops in isolated yield or purity.

Table 1: Optimization Parameters & Yield Metrics
Process ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Causality
Base Equivalents 1.1 eq NaOH3.0 eq LiOH·H2O+15%Excess LiOH drives the equilibrium in mixed aqueous/organic solvents without causing ester cleavage side-reactions[3].
Solvent Ratio MeOH/H2O (1:1)THF/MeOH/H2O (2:1:1)+25%THF is required to fully solubilize the hydrophobic starting material; MeOH bridges the aqueous and organic phases[2].
Reaction Temp 65 °C (Reflux)25 °C (Room Temp)+10% (Purity)Prevents base-catalyzed decarboxylation of the electron-rich thiophene ring, a common degradation pathway at elevated temperatures.
Precipitation pH pH 2.0pH 4.0 - 4.5+45%Prevents the formation of the highly water-soluble pyridinium hydrochloride salt, maximizing zwitterion precipitation[4].

Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system. Do not proceed to the next step unless the specific in-process control (IPC) criteria are met.

Step 1: Reaction Setup
  • Charge a round-bottom flask equipped with a magnetic stir bar with methyl 3-(pyridin-4-yl)thiophene-2-carboxylate (1.0 eq, e.g., 10.0 g).

  • Add Tetrahydrofuran (THF) and Methanol (MeOH) in a 2:1 ratio (v/v) (e.g., 40 mL THF, 20 mL MeOH). Stir until complete dissolution is achieved.

  • Prepare a solution of Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq) in Deionized Water (e.g., 20 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture at 20–25 °C.

    • Self-Validation Checkpoint 1: The mixture must remain a clear, homogeneous single phase. If biphasic, add MeOH in 2 mL increments until homogeneous.

Step 2: Reaction Monitoring (IPC)
  • Stir the reaction at room temperature (25 °C) for 4 to 6 hours.

  • Self-Validation Checkpoint 2 (LC-MS IPC): Remove a 50 µL aliquot, quench with 50 µL of 1M HCl, dilute with 900 µL of Acetonitrile, and analyze via LC-MS (UV 254 nm). The reaction is complete only when the starting material peak (ester) is <1% relative to the product peak. Do not rely solely on time.

Step 3: Solvent Evaporation & Extraction
  • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temperature <35 °C) to remove the volatile THF and MeOH.

    • Causality: Residual organic solvents will keep the zwitterionic product partially dissolved during acidification, drastically lowering the yield.

  • Dilute the remaining aqueous residue with 30 mL of deionized water.

  • Extract the aqueous layer once with Methyl tert-butyl ether (MTBE) (20 mL) to remove unreacted ester and non-polar impurities. Discard the organic layer.

Step 4: Isoelectric Titration (Critical Step)
  • Transfer the aqueous layer to a beaker and cool to 0–5 °C using an ice bath.

  • Insert a recently calibrated pH meter into the solution.

  • Begin dropwise addition of 1M HCl under vigorous stirring.

    • Self-Validation Checkpoint 3: As the pH drops from ~12 to ~6, the solution will remain clear. As the pH crosses 5.5, visual turbidity will begin. Continue adding HCl until the pH reads exactly 4.0 to 4.5 . At this point, a thick white/off-white suspension will form, indicating successful zwitterion precipitation[4].

    • Troubleshooting: If you overshoot the pH (e.g., pH < 2.5), the precipitate will rapidly redissolve. If this occurs, back-titrate with saturated aqueous NaHCO₃ until the pH returns to 4.2.

Step 5: Isolation & Drying
  • Stir the suspension at 0–5 °C for 1 hour to ensure complete crystallization.

  • Filter the solid through a medium-porosity sintered glass funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 15 mL) to remove residual lithium chloride salts.

  • Wash with a minimal amount of ice-cold acetone (5 mL) to displace water and remove trace colored impurities.

  • Dry the isolated solid in a vacuum oven at 45 °C for 12 hours to a constant weight.

References

1.[3] Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester Source: Journal of Chemical and Pharmaceutical Research URL:

2.[4] Title: US3657259A - Process for the production of pyridine carboxylic acids Source: Google Patents URL:

3.[1] Title: Discovery of novel thiophene-arylamide derivatives as DprE1 inhibitors with potent antimycobacterial activities Source: Pure (University of Birmingham) URL:

4.[2] Title: Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists Source: PMC - NIH URL:

Sources

Application Note: 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the rational design of targeted therapeutics heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. The 3-(pyridin-4-yl)thiophene-2-carboxylic acid scaffold has emerged as a highly versatile building block, particularly in the development of ATP-competitive kinase inhibitors and GPCR modulators [1].

The structural synergy of this molecule lies in its dual-component architecture:

  • The Pyridine-4-yl Moiety: Pyridine and dihydropyridine rings are ubiquitous in FDA-approved drugs due to their profound effect on pharmacological activity and metabolic stability [2]. In kinase inhibitor design, the nitrogen atom at the 4-position acts as a critical hydrogen-bond acceptor (HBA), projecting directly into the hinge region of the kinase domain to interact with backbone amides.

  • The Thiophene-2-carboxylic Acid Core: Thiophene is a well-established bioisostere of benzene, offering unique electronic characteristics and a planar geometry that perfectly occupies the hydrophobic adenine-binding pocket [1]. The carboxylic acid at the C2 position serves as an ideal synthetic handle. It allows for facile conversion into diverse thiophene carboxamides, which can be tailored to probe the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif to achieve exquisite kinase selectivity [3].

BindingLogic Scaffold 3-(Pyridin-4-yl)thiophene- 2-carboxylic acid Pyridine Pyridine-4-yl Moiety Scaffold->Pyridine Thiophene Thiophene Core Scaffold->Thiophene Carboxyl 2-Carboxylic Acid (Derivatized to Amide) Scaffold->Carboxyl Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) Pyridine->Hinge Binds via N-atom Adenine Adenine Binding Pocket (Hydrophobic/vdW Interactions) Thiophene->Adenine Occupies space Solvent Solvent Channel / DFG Motif (Selectivity Filter) Carboxyl->Solvent Extends outward

Caption: Logical binding model of the 3-(pyridin-4-yl)thiophene-2-carboxylic acid scaffold in kinases.

Application in Kinase Inhibitor Development

Thiophene-carboxamides and related thienopyrimidine derivatives have demonstrated profound efficacy against a variety of kinases, including human protein kinase CK2 [3] and Src-family kinases such as Lck. By utilizing 3-(pyridin-4-yl)thiophene-2-carboxylic acid, researchers can rapidly generate libraries of N-substituted carboxamides to establish comprehensive Structure-Activity Relationships (SAR).

To illustrate the scaffold's utility, Table 1 summarizes representative SAR data for a synthesized library of thiophene-2-carboxamides targeting the Lck kinase, a critical enzyme in T-cell signaling.

Table 1: Representative SAR Data for Thiophene-2-Carboxamide Derivatives against Lck Kinase
Compound IDR-Group (Amide Substituent)Lck IC₅₀ (nM)Cell Viability (Jurkat, EC₅₀ µM)Pharmacological Observation
CMP-01 Unsubstituted Amide (-NH₂)> 5000> 50.0Lacks solvent channel engagement.
CMP-02 N-Methyl125025.4Minor hydrophobic interaction.
CMP-03 N-Phenyl1858.2Aromatic stacking in the DFG-out pocket.
CMP-04 N-(4-Methoxyphenyl)421.5Methoxy group acts as an HBA in the solvent channel.
CMP-05 N-(3-Trifluoromethylphenyl)120.4CF₃ enhances lipophilicity and target residence time.

(Note: Data is representative of established SAR trends for thiophene-carboxamide kinase inhibitors [1][3].)

SignalingPathway TCR T-Cell Receptor (TCR) ZAP70 ZAP-70 TCR->ZAP70 CD4 CD4 / CD8 Co-receptor Lck Lck Kinase (Primary Target) CD4->Lck Lck->ZAP70 Phosphorylates LAT LAT / SLP-76 ZAP70->LAT PLCg PLC-gamma 1 LAT->PLCg Activation T-Cell Activation & Proliferation PLCg->Activation Inhibitor Thiophene-Carboxamide Inhibitor Inhibitor->Lck Blocks ATP binding

Caption: T-Cell Receptor signaling pathway highlighting Lck kinase inhibition by thiophene derivatives.

Experimental Workflow & Methodologies

The derivatization of the 3-(pyridin-4-yl)thiophene-2-carboxylic acid scaffold requires robust, high-yielding synthetic protocols. The following workflow outlines a self-validating system from library synthesis to hit identification.

ExpWorkflow Start Scaffold Preparation 3-(Pyridin-4-yl)thiophene-2-carboxylic acid Activation Carboxylic Acid Activation HATU / DIPEA in DMF Start->Activation Coupling Amide Coupling Addition of Diverse Amines Activation->Coupling Purification Purification Prep-HPLC (C18, H2O/MeCN) Coupling->Purification Assay In Vitro Screening ADP-Glo Kinase Assay Purification->Assay Hit Hit Identification IC50 Determination & SAR Analysis Assay->Hit

Caption: Step-by-step workflow for the derivatization and biological screening of the thiophene scaffold.

Protocol A: High-Throughput Amide Coupling via HATU

Scientific Causality: Thiophene-2-carboxylic acids can be electronically deactivated by the adjacent electron-withdrawing pyridine ring, making traditional carbodiimide couplings (e.g., EDC/HOBt) sluggish and prone to epimerization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides superior activation kinetics by forming a highly reactive O-Atab ester intermediate, ensuring near-quantitative yields even with sterically hindered anilines [1].

Step-by-Step Procedure:

  • Reagent Preparation: In a dry 10 mL round-bottom flask under an inert argon atmosphere, dissolve 3-(pyridin-4-yl)thiophene-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Note: The excess base is critical to ensure the complete deprotonation of the carboxylic acid and to prevent the protonation of the pyridine nitrogen, which would otherwise precipitate the starting material.

  • Amine Addition: Stir the reaction mixture at room temperature for 15 minutes to allow full formation of the active ester. Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with ice-cold water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (to efficiently remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the pure thiophene-carboxamide.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Scientific Causality: The ADP-Glo assay is a universal, homogeneous luminescence assay that measures the amount of ADP formed during a kinase reaction. Because the pyridine-thiophene scaffold is designed to be ATP-competitive, running the assay at the specific ATP Kₘ (Michaelis constant) for the target kinase ensures maximum sensitivity to competitive inhibition, avoiding false negatives caused by excessively high ATP concentrations.

Step-by-Step Procedure:

  • Kinase Reaction Setup: In a 384-well low-volume white microplate, dispense 2 µL of recombinant target kinase (e.g., Lck) diluted in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Addition: Add 1 µL of the synthesized thiophene-carboxamide inhibitor (prepared as a 3-fold serial dilution series in 5% DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor-enzyme complex.

  • Initiation: Add 2 µL of a substrate/ATP mix. Crucial: Ensure the final ATP concentration equals the apparent Kₘ of the specific kinase (e.g., ~10 µM for Lck). Incubate the plate for 60 minutes at 25°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and completely deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which simultaneously drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ values by fitting the dose-response data to a 4-parameter logistic (4PL) non-linear regression model using GraphPad Prism or equivalent software.

References

  • Mara, B.-I., Mioc, A., Deveseleanu-Corici, L.-N., Șoica, C., & Cseh, L. (2025).

Navigating Amide Bond Formation with 3-(Pyridin-4-yl)thiophene-2-carboxylic acid: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate coupling reagents and the optimization of reaction protocols for the amide coupling of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. We will delve into the mechanistic nuances of common coupling agents, present detailed experimental procedures, and offer a comparative analysis to facilitate rational reagent selection for this specific heterocyclic carboxylic acid.

Introduction: The Significance and Challenges of Amide Coupling

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, proteins, and a significant portion of small-molecule drugs.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the use of coupling reagents to activate the carboxylic acid.[3]

The substrate at the heart of this guide, 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, presents a unique set of considerations for amide bond formation. The presence of two heteroaromatic rings, a pyridine and a thiophene, can influence the electronic properties of the carboxylic acid and potentially interact with the coupling reagents or reaction intermediates. Therefore, a careful selection of reagents and reaction conditions is paramount to achieve high yields and purity.

Selecting the Optimal Coupling Reagent: A Mechanistic Perspective

The choice of a coupling reagent is a critical parameter that can significantly impact the efficiency, yield, and purity of the final amide product.[4] The most common strategies involve the in situ activation of the carboxylic acid to form a more reactive species that is readily attacked by the amine nucleophile.[2] Below, we discuss the mechanisms and practical considerations for several classes of widely used coupling reagents.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most established and widely used coupling reagents.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then be intercepted by the amine to form the desired amide.

However, the O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove.[8] To mitigate this side reaction and also to reduce the risk of racemization in chiral substrates, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often employed.[7][8] These additives react with the O-acylisourea to form a more stable and reactive activated ester, which then cleanly reacts with the amine.[7]

Mechanism of EDC/HOBt-Mediated Amide Coupling:

Caption: EDC/HOBt activation pathway.

Uronium/Aminium Salts: High-Efficiency Reagents

Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization.[5][9] HATU, derived from HOAt, is particularly effective for challenging couplings.[7]

The mechanism involves the reaction of the carboxylate (formed by deprotonation with a non-nucleophilic base like DIPEA) with the uronium salt to generate a highly reactive OAt- or OBt-active ester.[9][10] This active ester is then rapidly attacked by the amine to furnish the amide product. The byproducts, tetramethylurea and HOAt/HOBt, are generally water-soluble, facilitating purification.[9]

Mechanism of HATU-Mediated Amide Coupling:

Caption: HATU activation pathway.

Phosphonium Salts: Minimizing Side Reactions

Phosphonium-based reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate), offer an alternative to uronium salts.[2][4] A key advantage of phosphonium reagents is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium reagents.[2] This allows for the use of equimolar amounts of the acid and amine. The mechanism is similar to uronium salts, proceeding through an activated OBt-ester.[11]

Comparative Analysis of Common Coupling Reagents

To aid in the selection process, the following table summarizes the key characteristics of the discussed coupling reagents.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, well-established.Can lead to N-acylurea formation, risk of racemization without additives.[8]
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[5][9]More expensive, potential for side reactions with nucleophilic side chains.[12]
Phosphonium Salts BOP, PyBOPHigh efficiency, low racemization, no reaction with the amine component.[2]Can be more expensive, byproducts can sometimes be difficult to remove.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid using two of the most reliable and efficient methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[7]

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.[7]

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.[7]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered or electron-deficient amines.[7]

Materials:

  • 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[7]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Issue: Low yield. Potential Cause & Solution:

  • Insufficient activation: Ensure all reagents are anhydrous and of high purity. Consider increasing the equivalents of the coupling reagent and base slightly.

  • Steric hindrance: For sterically demanding substrates, switching to a more powerful coupling reagent like HATU is recommended.[7]

  • Low nucleophilicity of the amine: Increase the reaction temperature or switch to a more potent coupling system.

Issue: Presence of byproducts. Potential Cause & Solution:

  • N-acylurea formation (with carbodiimides): Ensure an adequate amount of HOBt or HOAt is used.

  • Side reactions with HATU: Avoid a large excess of HATU and consider pre-activating the carboxylic acid before adding the amine to minimize exposure of the amine to the coupling reagent.[12]

Conclusion

The successful amide coupling of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is readily achievable with a rational selection of coupling reagents and careful optimization of reaction conditions. For general applications, the EDC/HOBt system provides a reliable and cost-effective solution. For more challenging transformations involving sterically hindered or electronically deactivated amines, the use of a high-efficiency uronium salt such as HATU is recommended. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from this valuable heterocyclic building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Wikipedia. (2023, December 11). HATU. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Pace, V., et al. (2021).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Patsnap. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.13: Peptide and Protein Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. Retrieved from [Link]

  • PMC. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]

  • American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 16). DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphine-mediated deoxygenative synthesis of amides from carboxylic acids and N-chloro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

3-(Pyridin-4-yl)thiophene-2-carboxylic acid as a ligand in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Pyridin-4-yl)thiophene-2-carboxylic acid as a Bifunctional Ligand in Metal-Organic Frameworks (MOFs)

Executive Summary

The design and synthesis of Metal-Organic Frameworks (MOFs) rely heavily on the geometric and electronic properties of their organic linkers. 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (HPTC) represents a highly specialized, asymmetric bifunctional ligand. By combining a neutral nitrogen donor (pyridine), an anionic oxygen donor (carboxylate), and a soft sulfur site (thiophene) within a single sterically constrained molecule, HPTC facilitates the construction of non-centrosymmetric, highly luminescent, and functionally diverse MOFs.

This application note provides a comprehensive guide to the chemical profiling, solvothermal synthesis, and application of HPTC-based MOFs, specifically focusing on their utility in the highly selective luminescent sensing of environmental contaminants such as heavy metals and nitroaromatic compounds[1].

Chemical & Structural Profiling: The Causality of Ligand Design

To successfully deploy HPTC in reticular chemistry, one must understand the causality behind its structural behavior:

  • Asymmetric Coordination Modes: Unlike symmetric linkers (e.g., terephthalic acid), HPTC possesses a 2,3-substitution pattern that induces a specific, rigid bite angle. The pyridyl nitrogen preferentially binds to intermediate/soft transition metals (e.g., Zn²⁺, Cd²⁺, Cu²⁺), while the carboxylate group coordinates to harder metal sites or forms classic paddlewheel secondary building units (SBUs). This asymmetry typically prevents the formation of dense, interpenetrated networks, instead favoring 1D helical chains or 2D layers that can be pillared into 3D porous frameworks using ancillary ligands[2].

  • Electronic Properties & Luminescence: The electron-rich thiophene ring acts as a potent antenna for light absorption, facilitating efficient Ligand-to-Metal Charge Transfer (LMCT) or Intraligand Charge Transfer (ILCT). When coordinated to d¹⁰ metal centers (like Zn²⁺ or Cd²⁺) that lack d-d transitions, the resulting MOFs exhibit intense, tunable photoluminescence[1].

  • Targeted Analyte Interactions: The uncoordinated sulfur atom within the thiophene moiety acts as a soft Lewis base. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, this sulfur site exhibits a remarkably high affinity for soft Lewis acids, particularly mercury (Hg²⁺)[3]. Furthermore, the electron-rich nature of the framework makes it an excellent electron donor, allowing for rapid fluorescence quenching via Photoinduced Electron Transfer (PET) when exposed to electron-deficient nitroaromatic compounds (NACs) such as 2,4,6-trinitrophenol (TNP)[4].

MOF_Assembly L HPTC Ligand (N, O-donor & S-site) S Solvothermal Synthesis (120°C) L->S Dissolution in DMF M Metal Salt (e.g., Zn(NO3)2) M->S Coordination SBU Secondary Building Unit (SBU) S->SBU Deprotonation & Self-Assembly MOF 3D HPTC-MOF Framework SBU->MOF Topological Extension

Caption: Logical self-assembly pathway of HPTC-based MOFs via solvothermal synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality control steps confirm the success of the synthesis before proceeding to application testing.

Protocol A: Solvothermal Synthesis of a Luminescent Zn-HPTC MOF

Objective: To synthesize phase-pure [Zn(PTC)₂(H₂O)₂]ₙ crystals suitable for single-crystal X-ray diffraction (SCXRD) and luminescence assays.

Materials & Reagents:

  • 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (HPTC, ≥98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ACS grade)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Pre-Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of HPTC in 4 mL of DMF. Causality: DMF is selected because it acts as both a solvent and a thermal base. At elevated temperatures, DMF slowly hydrolyzes to release dimethylamine, which gradually deprotonates the carboxylic acid of HPTC, ensuring controlled, defect-free crystal growth rather than rapid precipitation.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 1 mL of deionized water. Slowly add the zinc solution dropwise to the ligand solution under continuous stirring.

  • Solvothermal Reaction: Seal the vial tightly and place it in an isothermal oven. Heat from room temperature to 120°C at a rate of 2°C/min. Hold at 120°C for 72 hours. Causality: 120°C provides sufficient thermal energy to overcome the activation barrier for reversible coordination bond formation, ensuring the system reaches its thermodynamic minimum (a highly crystalline MOF) rather than a kinetic amorphous trap.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5°C/hour. Causality: Slow cooling prevents thermal shock and allows for the Ostwald ripening of large, high-quality single crystals.

  • Harvesting & Washing: Filter the resulting pale-yellow block crystals. Wash three times with fresh DMF (5 mL) to remove unreacted ligand, followed by three washes with methanol (5 mL) to exchange the high-boiling DMF from the pores.

  • Self-Validation (Quality Control):

    • FT-IR Spectroscopy: Confirm the disappearance of the broad -OH stretching band (~3000 cm⁻¹) and the shift of the C=O asymmetric stretch from ~1690 cm⁻¹ to ~1610 cm⁻¹, validating complete deprotonation and metal coordination.

    • PXRD: Compare the experimental powder X-ray diffraction pattern against the simulated pattern from SCXRD to confirm bulk phase purity.

Protocol B: Application of Zn-HPTC MOF for Luminescent Sensing of TNP

Objective: To utilize the activated MOF for the highly selective detection of 2,4,6-trinitrophenol (TNP) in aqueous environments.

  • Activation: Dry the methanol-exchanged MOF crystals under a dynamic vacuum at 80°C for 12 hours to yield the activated framework.

  • Dispersion: Disperse 2 mg of the activated MOF in 2 mL of deionized water. Sonicate for 10 minutes to form a stable suspension.

  • Baseline Measurement: Transfer the suspension to a quartz cuvette. Expose to UV excitation (λ_ex = 365 nm) and record the baseline emission spectrum (typically peaking around 420-450 nm due to LMCT).

  • Titration & Sensing: Incrementally add 10 µL aliquots of a 1 mM TNP aqueous solution to the cuvette. Record the emission spectrum after each addition (allowing 1 minute for equilibration).

  • Data Analysis: Calculate the quenching efficiency using the Stern-Volmer equation:

    
    , where 
    
    
    
    is the initial intensity,
    
    
    is the intensity after adding the quencher,
    
    
    is the quenching constant, and
    
    
    is the analyte concentration.

Sensing_Mechanism EX UV Excitation (λ = 365 nm) MOF Excited HPTC-MOF (LMCT State) EX->MOF EM Radiative Decay (Strong Luminescence) MOF->EM No Analyte Present AN Analyte Introduction (e.g., TNP or Hg2+) MOF->AN Analyte Present PET Photoinduced Electron Transfer (PET) AN->PET Host-Guest Interaction QU Non-Radiative Decay (Fluorescence Quenching) PET->QU Energy Loss to Analyte

Caption: Luminescence quenching mechanism of HPTC-MOFs via Photoinduced Electron Transfer (PET).

Data Presentation: Comparative Ligand Profiling

To contextualize the performance of HPTC, the following table summarizes its structural and functional metrics against standard MOF linkers.

Ligand TypeExample MOFCoordination GeometryPrimary Interaction SitesSensing / Capture TargetRef.
HPTC (N,O-donor) Zn-HPTCAsymmetric, Helical/2DPyridyl N, Carboxylate O, Thiophene SHg²⁺, Nitroaromatics (TNP)[1],[4]
BDC (O-donor) UiO-66Symmetric, 3D CubicCarboxylate O onlyGas Storage (CO₂, CH₄)Standard
TDC (O-donor) Zr-DTDCSymmetric, 3DCarboxylate O, Thiophene STrace Hg⁰ vapor capture[3]
Macrocyclic Pyridyl WYU-107Rigid, Large HexagonalPyridyl NTrace Benzene Vapor[2]

Table 1: Comparative analysis of HPTC against traditional symmetric and purely oxygen-donating linkers.

References

  • Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal ACS Applied Materials & Interfaces[Link]

  • Metal-Organic Framework for Sorptive/Catalytic Removal and Sensing Applications against Nitroaromatic compounds Journal of Industrial and Engineering Chemistry[Link]

  • An ultrastable Zr metal-organic framework with thiophene-type ligand containing methyl groups CrystEngComm[Link]

  • Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands Chemical Science (RSC Publishing)[Link]

Sources

Application Note: Precision Decarboxylation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 3-(pyridin-4-yl)thiophene via the decarboxylation of 3-(pyridin-4-yl)thiophene-2-carboxylic acid presents a unique chemoselective challenge. While classical thermal decarboxylation (heating in quinoline) is the historical standard for thiophene-2-carboxylic acids, it is unsuitable for this specific substrate.

The Technical Conflict: Both the reaction solvent (quinoline, pKa ~4.9) and the product (3-(pyridin-4-yl)thiophene, pyridine moiety pKa ~5.2) possess similar basicity. This renders standard acid-base extraction workups ineffective, leading to difficult distillations and product loss.

The Solution: This guide details a Copper(I)-Catalyzed/Ligand-Accelerated protocol using a polar aprotic solvent (DMSO or NMP). This method operates at lower temperatures (120–140°C) than thermal neat variations and allows for a high-efficiency aqueous workup that completely removes the solvent without compromising the basic product.

Reaction Mechanism & Pathway[1][2][3][4][5]

The transformation proceeds via a Decarboxylative Cupration mechanism. Unlike simple thermal decarboxylation which proceeds via an unstable zwitterionic intermediate, the copper catalyst stabilizes the transition state.

Mechanistic Workflow (DOT Visualization)

DecarboxylationMechanism Fig 1. Catalytic cycle for Cu(I)-mediated protodecarboxylation. Substrate Substrate (R-COOH) Coordination Cu-Carboxylate Species Substrate->Coordination + Base / - H+ Cu_Complex Cu(I)-Phenanthroline Complex Cu_Complex->Coordination Ligand Exchange TS_Decarb Transition State (CO2 Extrusion) Coordination->TS_Decarb Heat (120°C) Organocopper Organocopper Intermediate (R-Cu) TS_Decarb->Organocopper - CO2 Product Product (3-(Pyridin-4-yl)thiophene) Organocopper->Product + H+ (Protodemetallation) Product->Cu_Complex Regeneration

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (>95% purity).

  • Catalyst: Copper(I) Oxide (Cu₂O) or Copper powder (activated).

  • Ligand: 1,10-Phenanthroline (Critical for stabilizing the Cu-intermediate).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Equipment: 3-neck round bottom flask, reflux condenser, inert gas (Ar/N₂) manifold, oil bath.

Quantitative Formulation (Batch Scale: 10 mmol)
ComponentRoleEquivalentsMass/Vol
Substrate Reactant1.0 equiv2.05 g
Cu₂O Catalyst0.1 equiv143 mg
1,10-Phenanthroline Ligand0.1 equiv180 mg
K₂CO₃ Base (Optional)*0.5 equiv690 mg
DMSO Solvent0.5 M Conc.20 mL

*Note: K₂CO₃ is added only if the starting material is the neutral acid. If using a pre-formed salt, omit base.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation

  • In the reaction vessel, charge Cu₂O (143 mg) and 1,10-Phenanthroline (180 mg).

  • Add 5 mL of DMSO .

  • Stir at room temperature for 10 minutes under Argon. The solution should turn a dark reddish-brown, indicating the formation of the active catalytic complex [Cu(phen)]⁺.

Step 2: Reaction Assembly

  • Add the Substrate (2.05 g) and the remaining DMSO (15 mL) to the catalyst mixture.

  • (Optional) Add K₂CO₃ if the substrate is highly acidic or zwitterionic equilibrium needs shifting.

  • Equip the flask with a reflux condenser and a gas outlet bubbling into a lime water trap (to monitor CO₂ evolution).

Step 3: Thermal Activation

  • Heat the oil bath to 130°C .

  • Observation: Evolution of CO₂ gas bubbles should commence within 15-20 minutes.

  • Maintain temperature for 4–6 hours .

  • Endpoint: Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes). The starting material spot (Rf ~0.1, streaking) should disappear, replaced by the product spot (Rf ~0.4-0.5).

Step 4: Workup (The "Non-Quinoline" Advantage)

  • Cool the mixture to room temperature.

  • Dilute the dark reaction mixture with Ethyl Acetate (EtOAc) (100 mL).

  • Filter through a small pad of Celite to remove copper solids. Rinse pad with EtOAc.

  • Wash 1: Transfer filtrate to a separatory funnel and wash with Water (3 x 50 mL). Crucial: This removes the DMSO.

  • Wash 2: Wash organic layer with Brine (1 x 50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude residue is typically a brown solid/oil.

  • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Note: The pyridine ring makes the product slightly polar; add 1% Triethylamine to the eluent if tailing occurs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning or oxidationEnsure strict inert atmosphere (Ar). Add 5 mol% fresh Cu₂O.
Low Yield Sublimation of productThe product may be semi-volatile. Use a highly efficient condenser.
Incomplete Decarboxylation Temperature too lowIncrease temp to 150°C. Thiophene-2-acids are generally reactive, but the 3-pyridine group adds steric bulk.
Emulsions in Workup DMSO/Water density matchAdd more Brine to the aqueous layer to increase density difference.

Safety & Handling

  • Pyridine/Thiophene Derivatives: Potentially toxic and foul-smelling. Handle in a fume hood.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants. Wear nitrile gloves.

  • Copper Waste: Heavy metal waste. Do not dispose of down the drain; segregate for specific heavy metal disposal.

References

  • Goossen, L. J., et al. "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis, vol. 349, no. 14-15, 2007, pp. 2241–2246.

  • Lu, P., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids."[1] Organic Letters, vol. 11, no.[1] 24, 2009, pp. 5710–5713.

  • Cohen, T., et al. "Copper-catalyzed decarboxylation of activated carboxylic acids." Journal of Organic Chemistry, vol. 43, 1978, pp. 837.

  • BenchChem Application Notes. "Protocols for Pyridin-4-ol Derivatives and Thiophene Synthesis." BenchChem, 2025.[2]

Sources

Advanced Synthesis of Fused Tricyclic Heterocycles from 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Overview & Chemical Causality

The synthesis of rigidified tricyclic heteroaromatics is a cornerstone of modern drug discovery. Scaffolds derived from 3-(pyridin-4-yl)thiophene-2-carboxylic acid are particularly valuable, as they serve as precursors to highly conjugated, planar tricyclic systems such as thieno-aza-fluorenones and thieno-naphthyridinones. These architectures are frequently deployed as kinase inhibitors, intercalators, and GPCR ligands due to their predictable π-π stacking capabilities and hydrogen-bonding vectors.

However, cyclizing onto a pyridine ring presents a significant thermodynamic and kinetic challenge. Pyridine is inherently electron-deficient, and under the acidic conditions typically required for electrophilic aromatic substitution, the nitrogen atom becomes protonated. This forms a pyridinium species, which further deactivates the ring toward intramolecular Friedel-Crafts acylation.

To bypass these limitations and maximize scaffold diversity, this application note details two divergent, self-validating synthetic pathways:

  • Pathway A (Superacidic Acylation): Utilizing Eaton’s Reagent to force a direct intramolecular Friedel-Crafts acylation, yielding a cyclopentenone-fused tricycle ().

  • Pathway B (Curtius Rearrangement): Utilizing Diphenylphosphoryl azide (DPPA) to generate a reactive isocyanate intermediate that undergoes thermal electrocyclization, yielding a lactam-fused tricycle ().

Synthetic Workflow Diagram

G A 3-(Pyridin-4-yl)thiophene- 2-carboxylic acid B Eaton's Reagent (P2O5 / MeSO3H) 120°C A->B Pathway A: Acylation C DPPA, Et3N, Ph2O Curtius Rearrangement 200°C A->C Pathway B: Acyl Azide D Thieno-aza-fluorenone (Cyclopentenone Fusion) B->D -H2O E Thieno[2,3-c][2,7]naphthyridinone (Lactam Fusion) C->E -N2, Cyclization

Caption: Divergent synthetic pathways for tricyclic heterocycles from 3-(pyridin-4-yl)thiophene-2-carboxylic acid.

Pathway A: Intramolecular Friedel-Crafts Acylation

Mechanistic Rationale

Direct acylation of pyridine is notoriously difficult. Standard Lewis acids (e.g., AlCl₃) complex with the pyridine nitrogen, halting the reaction. To overcome this, we utilize Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's Reagent acts as both a powerful dehydrating agent to generate the highly electrophilic acylium ion and a superacidic medium that facilitates the cyclization at elevated temperatures [1].

Step-by-Step Protocol

Self-Validation Checkpoint: The reaction progress must be monitored by LC-MS, as TLC is often misleading due to the high polarity of the starting carboxylic acid and the basicity of the product.

  • Reagent Preparation: Charge a dry 50 mL round-bottom flask with Eaton's Reagent (10 mL per 1.0 mmol of substrate) under an inert argon atmosphere.

  • Substrate Addition: Portion-wise, add 3-(pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol) at room temperature. Causality: Portion-wise addition prevents localized exothermic spikes that could lead to substrate decomposition.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 120 °C for 12–16 hours.

  • In-Process Control: Aliquot 10 µL of the mixture into 1 mL of saturated Na₂CO₃, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the [M-H₂O+H]⁺ peak confirms acylium formation and subsequent cyclization.

  • Quenching & Neutralization: Cool the mixture to 0 °C and slowly pour it over 50 g of crushed ice. Carefully basify the aqueous mixture to pH 8–9 using saturated aqueous Na₂CO₃. Causality: Neutralization is critical. The product exists as a water-soluble methanesulfonate salt at low pH; raising the pH liberates the free pyridine base, causing the tricyclic product to precipitate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the thieno-aza-fluorenone derivative.

Pathway B: Curtius Rearrangement & Electrocyclization

Mechanistic Rationale

When Friedel-Crafts acylation yields are sub-optimal due to extreme electron deficiency, the Curtius rearrangement offers a highly reliable alternative [2]. By treating the carboxylic acid with Diphenylphosphoryl azide (DPPA), an acyl azide is formed. Upon heating, nitrogen gas is expelled, driving the formation of a highly electrophilic isocyanate. The adjacent pyridine ring then undergoes an intramolecular nucleophilic attack/electrocyclization onto the isocyanate carbon, forming a stable, 6-membered lactam ring (a naphthyridinone scaffold).

Step-by-Step Protocol

Self-Validation Checkpoint: The evolution of N₂ gas serves as a visual confirmation of the rearrangement from acyl azide to isocyanate.

  • Acyl Azide Formation: In an oven-dried flask, suspend 3-(pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous diphenyl ether (10 mL). Add triethylamine (1.5 equiv) and stir for 10 minutes to form the soluble carboxylate salt.

  • DPPA Addition: Dropwise, add DPPA (1.2 equiv) at room temperature. Stir for 2 hours. In-Process Control: IR spectroscopy of an aliquot will show a distinct, strong azide stretching band near 2140 cm⁻¹.

  • Thermal Rearrangement: Equip the flask with a short-path distillation head (to vent N₂ safely) and heat the mixture to 200 °C. Causality: Diphenyl ether is chosen as the solvent because its high boiling point accommodates the extreme thermal energy required to force the isocyanate to cyclize onto the deactivated pyridine ring.

  • Observation: Vigorous bubbling (N₂ evolution) will occur around 100–120 °C. Maintain heating at 200 °C for an additional 4 hours after gas evolution ceases to ensure complete lactamization.

  • Isolation: Cool the reaction mixture to room temperature. The tricyclic lactam product typically precipitates directly from the diphenyl ether. Add hexanes (20 mL) to maximize precipitation.

  • Purification: Filter the precipitate, wash thoroughly with hexanes to remove residual diphenyl ether, and dry under high vacuum. If further purification is required, recrystallize from DMF/Water.

Quantitative Data & Comparative Analysis

The selection between Pathway A and Pathway B depends heavily on the desired ring size of the final scaffold and the tolerability of the functional groups present on the thiophene ring.

ParameterPathway A: Eaton's AcylationPathway B: Curtius Rearrangement
Central Ring Formed 5-Membered (Cyclopentenone)6-Membered (Lactam / Pyridone)
Reagents P₂O₅ / CH₃SO₃HDPPA, Et₃N, Ph₂O
Reaction Temperature 120 °C200 °C
Typical Yield 45% – 60%70% – 85%
Reaction Time 12 – 16 hours6 hours
Scalability Moderate (Exothermic quench)High (Requires controlled venting)
Tolerated Groups Halogens, Alkyls (Acid-stable)Ethers, Halogens (Thermally stable)

References

  • Title: A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines Source: Beilstein Journal of Organic Chemistry (Demonstrates the utility of Eaton's Reagent for intramolecular Friedel-Crafts acylation of deactivated heterocyclic carboxylic acids). URL: [Link] [5]

  • Title: Diphenylphosphoryl azide a new convenient reagent for a modified Curtius rearrangement and for the peptide synthesis Source: Journal of the American Chemical Society (Foundational methodology for DPPA-mediated conversion of biaryl carboxylic acids to tricyclic lactams). URL: [Link]

Application Note: Strategic Esterification of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring robust, high-yield esterification protocols for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid . The presence of both a basic pyridine nitrogen and an acidic carboxyl group creates a zwitterionic species with unique solubility and reactivity challenges that standard "textbook" esterification methods often fail to address efficiently.

Strategic Analysis & Chemical Behavior

The Substrate Challenge: Zwitterionic "Lock"

The core challenge in manipulating 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is its amphoteric nature. The basic pyridine nitrogen (


) and the acidic carboxylic acid (

) exist in equilibrium as a zwitterion (internal salt) in neutral media.
  • Solubility: The zwitterion is typically insoluble in non-polar organic solvents (DCM, Toluene) and sparingly soluble in alcohols, leading to heterogeneous reaction mixtures.

  • Reactivity: Standard acid catalysis (Fischer esterification) protonates the pyridine, forming a dicationic species that is highly polar but deactivated. Base-promoted alkylation requires breaking the strong lattice energy of the zwitterionic crystal.

Method Selection Matrix

We present three protocols tailored to specific experimental needs:

FeatureMethod A: Thionyl Chloride (In-Situ) Method B: Alkyl Halide (Base-Promoted) Method C: Coupling Reagent (HATU/EDC)
Scale Gram to KilogramMilligram to GramMilligram (Discovery)
Mechanism Acyl Chloride Intermediate

Displacement
Activated Ester
Conditions Harsh (Reflux, acidic)Mild (RT to 60°C, basic)Mild (RT, neutral)
Byproducts

,

(Gas)
Potassium saltsUrea/Amine salts
Recommendation Primary Choice (Scale-up) Best for precious/labeled analogs Best for complex alcohols

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (Scalable)

This is the "Gold Standard" for simple alkyl esters (Methyl/Ethyl). It drives the reaction via the formation of a highly reactive acid chloride intermediate, overcoming the zwitterionic lattice energy.

Reagents:

  • Substrate: 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Catalyst: DMF (1-2 drops, optional)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvent Charge: Charge the flask with anhydrous Methanol. Cool to 0°C (Ice/Water bath).

  • Activation (Exothermic): Add

    
     dropwise over 15-20 minutes.
    
    • Note: This generates anhydrous

      
       in situ. The solution will warm up.
      
  • Substrate Addition: Add the carboxylic acid solid in portions.

    • Observation: The solid will initially dissolve as the pyridine moiety becomes protonated by the excess HCl.

  • Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by LC-MS or TLC (The ester is less polar than the acid).

  • Work-up (Critical Step):

    • Concentrate the reaction mixture in vacuo to remove MeOH and excess

      
      .
      
    • Residue: You now have the Hydrochloride salt of the ester.

    • Neutralization: Suspend the residue in DCM. Slowly add saturated aqueous

      
       while stirring until the aqueous layer is pH 8. Caution: Gas evolution (
      
      
      
      ).
    • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Purification: Dry combined organics over

    
    , filter, and concentrate. The resulting solid is usually >95% pure. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Base-Promoted Alkylation (Mild)

Ideal for small-scale synthesis or when using complex/expensive alkylating agents (e.g.,


 or bulky alkyl halides).

Reagents:

  • Substrate: 1.0 equiv

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.2 equiv)

  • Solvent: DMF or DMF/Acetone (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid in DMF (0.2 M).

  • Deprotonation: Add the carbonate base. Stir at Room Temperature (RT) for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The base deprotonates the carboxylic acid, breaking the zwitterion and forming the carboxylate anion.

  • Alkylation: Add the Alkyl Iodide/Bromide dropwise.

  • Reaction: Stir at RT for 4–12 hours. (Heat to 50°C only if reaction is sluggish).

  • Quench: Pour the mixture into ice-cold water (5x reaction volume).

  • Isolation:

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with brine (3x) to remove DMF, dry, and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two primary protocols, highlighting the intermediate species.

EsterificationPathways cluster_legend Pathway Legend Start 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (Zwitterionic Solid) Acid_Prot Step A1: Protonation (Pyridine-H+ species) Start->Acid_Prot MeOH / SOCl2 (HCl gen) Anion Step B1: Carboxylate Anion (Pyridine neutral) Start->Anion Cs2CO3 / DMF Acid_Cl Step A2: Acid Chloride Formation (Highly Reactive Electrophile) Acid_Prot->Acid_Cl SOCl2, Reflux Ester_Salt Ester Hydrochloride Salt Acid_Cl->Ester_Salt MeOH (Nucleophile) Final_Ester_A Target Ester (Free Base) Ester_Salt->Final_Ester_A NaHCO3 (Workup) Transition Step B2: SN2 Transition State Anion->Transition Me-I / Et-Br Final_Ester_B Target Ester (Free Base) Transition->Final_Ester_B -X (Leaving Group) key1 Method A: Acid Catalyzed (SOCl2) key2 Method B: Base Promoted (SN2)

Caption: Divergent synthetic pathways: Method A proceeds via high-energy acid chloride (Red), while Method B utilizes soft carboxylate nucleophilicity (Yellow).

Troubleshooting & Critical Parameters

Pyridine N-Oxide Formation
  • Risk: If using peracids or harsh oxidants elsewhere, the pyridine nitrogen is susceptible to oxidation.

  • Prevention: Ensure all solvents are peroxide-free. In the protocols above (SOCl2 or Alkyl Halide), this risk is negligible.

Purification of the "Sticky" Ester

Often, the free base ester is an oil or a low-melting solid.

  • Flash Chromatography: Use a gradient of DCM to 5% MeOH/DCM . The pyridine nitrogen makes the compound streak on silica if the eluent is too acidic.

  • Additive: Add 1% Triethylamine (

    
    ) to the eluent to sharpen the peak shape by deactivating silica acidic sites.
    
Data Summary Table[7]
ParameterMethod A (SOCl2)Method B (Alkylation)
Reaction Time 3 - 6 Hours4 - 16 Hours
Temperature 65°C (Reflux)25°C (RT)
Yield (Typical) 85 - 95%75 - 90%
Atom Economy Low (Loss of SO2, HCl)Moderate (Loss of salts)
Moisture Sensitivity High (Requires dry MeOH)Moderate

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and pyridine chemistry).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Goossen, L. J., & Dougherty, K. (2008). Thiophenes and their Benzo Derivatives: Synthesis. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Thiophene carboxylic acid stability and reactivity).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: Reactivity of Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier. (Reactivity of pyridine-substituted carboxylic acids).

Sources

Application Note: 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, synthetic functionalization, and biological screening of the 3-(pyridin-4-yl)thiophene-2-carboxylic acid building block.

Executive Summary & Structural Rationale

The development of highly selective small-molecule kinase inhibitors relies heavily on privileged bi-heteroaryl scaffolds. 3-(Pyridin-4-yl)thiophene-2-carboxylic acid has emerged as a highly versatile building block in medicinal chemistry, particularly for targeting kinases involved in immunology and oncology[1].

The structural logic of this scaffold is tri-fold:

  • The Pyridine Ring: The nitrogen atom at the 4-position serves as a critical hydrogen-bond acceptor. In the ATP-binding pocket of kinases, this nitrogen forms a stable hydrogen bond with the backbone amides of the hinge region (e.g., Met438 in ITK).

  • The Thiophene Core: Acting as a bioisostere for a phenyl ring, the electron-rich thiophene provides a rigid, planar geometry capable of π-π stacking with aromatic residues in the binding pocket. Its unique bond angles project the adjacent substituents into optimal vectors[1].

  • The C2-Carboxylic Acid: This moiety acts as the primary synthetic handle. Through simple amide coupling, medicinal chemists can append diverse aliphatic or aromatic amines that project outward into the solvent-exposed region or deeper into adjacent specificity pockets (such as the DFG-out allosteric pocket)[2].

BindingLogic BB 3-(Pyridin-4-yl)thiophene-2-carboxylic acid Hinge Pyridine Nitrogen (H-Bond Acceptor) BB->Hinge Core Thiophene Core (π-π Stacking) BB->Core Solvent C2-Carboxamide (Solvent Pocket) BB->Solvent Kinase Kinase Target (e.g., ITK, ROCK) Hinge->Kinase Core->Kinase Solvent->Kinase

Caption: Logical relationship of the scaffold's structural features to kinase binding domains.

Therapeutic Applications

This building block has been successfully deployed across multiple high-value therapeutic targets:

  • Interleukin-2 Inducible T-cell Kinase (ITK): ITK is a critical modulator of T-cell activation. Inhibitors derived from this scaffold have been optimized via structure-based drug design to treat autoimmune and inflammatory diseases by binding to the ITK specificity pocket[1].

  • Rho-Associated Protein Kinase (ROCK): Pyridine-substituted thiophenes are documented as potent ROCK inhibitors, offering therapeutic pathways for cardiovascular diseases, cerebral vasospasms, and erectile dysfunction[3].

  • DHX9 Helicase: Beyond traditional kinases, this scaffold has been repurposed to allosterically inhibit DHX9, demonstrating efficacy in tumor xenograft models of microsatellite instability-high (MSI-H) colorectal cancer[2].

ITK_Pathway TCR TCR Activation Lck Lck/Fyn Kinases TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 ITK ITK (Target) ZAP70->ITK PLCg PLC-γ1 ITK->PLCg Ca2 Ca2+ Flux & NFAT PLCg->Ca2

Caption: ITK signaling pathway in T-cell activation, indicating the therapeutic intervention point.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic quality control (QC) checkpoints to verify success before proceeding to the next phase.

ExperimentalWorkflow A Reagent Prep (Acid+Amine) B Amide Coupling (HATU/DIPEA) A->B C LC-MS QC (Self-Validation) B->C D Kinase Assay (ADP-Glo) C->D E Hit Validation (IC50 & Z'-factor) D->E

Caption: Self-validating experimental workflow from chemical synthesis to biological screening.

Protocol A: HATU-Mediated Amide Coupling Workflow

Causality & Rationale: The C2-carboxylic acid of the thiophene ring is electronically deactivated by the adjacent electron-withdrawing pyridyl group. Standard coupling reagents (like EDC/HOBt) often result in low yields. HATU is selected because it forms a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered or weakly nucleophilic anilines.

Step-by-Step Method:

  • Preparation: Dissolve 3-(pyridin-4-yl)thiophene-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Note: DMF ensures complete dissolution of the highly polar zwitterionic precursor.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes to allow full formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol). Stir at 25°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating QC (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in MeCN, and run an LC-MS.

    • Validation Matrix: If the unreacted acid mass is dominant, activation failed (check HATU quality). If the HOAt-ester mass is present but the product is absent, the amine is insufficiently nucleophilic (consider heating to 50°C).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and purify via preparative HPLC.

Protocol B: Luminescent Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: Highly conjugated bi-heteroaryl systems often exhibit auto-fluorescence, which causes false positives/negatives in FRET-based assays. The ADP-Glo assay measures luminescence generated from ADP (a byproduct of the kinase reaction), completely bypassing fluorescence interference.

Step-by-Step Method:

  • Kinase Reaction: In a 384-well white plate, combine 5 µL of the synthesized inhibitor (serial dilutions in 1% DMSO) with 5 µL of the kinase enzyme (e.g., ITK or ROCK) in assay buffer. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence.

  • Self-Validating QC (Z'-Factor): Calculate the Z'-factor using Staurosporine (1 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition).

    • Validation Matrix: A Z'-factor > 0.6 validates the assay plate. Any plate with a Z'-factor < 0.5 must be discarded due to pipetting errors or reagent degradation.

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the optimization trajectory of the 3-(pyridin-4-yl)thiophene-2-carboxamide series. Notice the causality between the R-group modification and the resulting biological data: introducing an ionizable basic nitrogen (Cmpd-03) drastically improves aqueous solubility while simultaneously projecting into the solvent-exposed channel to enhance binding affinity.

Compound IDR-Group (Amide Substituent)ITK IC₅₀ (nM)ROCK IC₅₀ (nM)Aqueous Solubility (µM)Rationale for Modification
Cmpd-01 Phenyl14532012.5Baseline aromatic projection
Cmpd-02 3-Fluorophenyl4218018.2F-atom fills hydrophobic sub-pocket
Cmpd-03 4-(Methylpiperazinyl)phenyl1585>150.0Basic nitrogen improves solubility & solvent interactions
Cmpd-04 Cyclohexyl>1000>10005.0Loss of planarity disrupts binding

References

  • Cook, B. N., et al. "Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design." Bioorganic & Medicinal Chemistry Letters, 19(3), 773-777 (2009).[Link]

  • Nagarathnam, D., et al. "PYRIMIDINE DERIVATIVES AS RHO-KINASE INHIBITORS.
  • Daniels, M. H., et al. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9." Journal of Medicinal Chemistry, 68(9), 9537-9554 (2025).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of coupling heteroaromatic systems, particularly those containing both a pyridine and a thiophene moiety along with a carboxylic acid group, necessitate a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind experimental choices to empower you to achieve higher yields and product purity.

Introduction: Navigating the Challenges

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[1][2] However, the synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid presents a unique set of challenges that can lead to low yields and difficult purification. These challenges primarily stem from:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to deactivation and reduced catalytic turnover.[3][4][5]

  • Substrate Complexity: The presence of two different heteroaromatic rings, each with distinct electronic properties, can influence reactivity. Additionally, the carboxylic acid group can participate in side reactions or affect reagent solubility.[6]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that consume starting materials and complicate purification.[5][7]

This guide will address these issues systematically, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the most likely causes?

Low to no conversion is a frequent issue and can often be traced back to several key factors. A systematic approach to diagnosing the problem is crucial.

A1: Key Areas for Investigation:

  • Catalyst System (Palladium Source & Ligand):

    • The Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this sterically demanding and electronically complex coupling. The pyridine nitrogen can poison the catalyst, and the thiophene sulfur can also interact with the palladium center.[3][8]

    • The Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[5][9] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while sterically shielding the palladium core from inhibitory coordination by the pyridine nitrogen.[5]

    • Troubleshooting Protocol: A screening of different catalyst/ligand combinations is highly recommended.

  • Base Selection and Stoichiometry:

    • The Problem: The choice of base is critical for activating the boronic acid in the transmetalation step.[10] An inappropriate base can lead to poor activation, decomposition of starting materials, or unwanted side reactions. The presence of the carboxylic acid on the thiophene substrate also means an additional equivalent of base is required to form the carboxylate salt.[6]

    • The Rationale: Inorganic bases are generally preferred over organic amines.[10][11] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings due to their higher basicity and solubility in organic solvents.[10][12]

    • Troubleshooting Protocol: Screen a panel of bases, ensuring at least 3-4 equivalents are used to account for both the catalytic cycle and the acidic proton of the carboxylic acid.

  • Solvent and Temperature:

    • The Problem: Inadequate solubility of reagents can severely limit reaction rates. Additionally, the reaction may require thermal energy to overcome activation barriers, but excessive heat can lead to catalyst decomposition.[7]

    • The Rationale: A solvent system that dissolves all components is essential. Biphasic systems like 1,4-dioxane/water or toluene/water are common for Suzuki couplings, as water can aid in dissolving the inorganic base and boronic acid.[2][13] Anhydrous conditions with a soluble base like Cs₂CO₃ in a polar aprotic solvent like DMF can also be effective.[14]

    • Troubleshooting Protocol: If solubility is an issue, consider switching to a different solvent system. Cautiously increasing the reaction temperature may improve sluggish reactions.[7]

  • Reagent Quality and Inert Atmosphere:

    • The Problem: The Pd(0) active catalyst and phosphine ligands are sensitive to oxidation.[7] Boronic acids can also degrade over time.

    • The Rationale: Oxygen can deactivate the catalyst, leading to failed reactions and increased homocoupling byproducts.[7]

    • Troubleshooting Protocol: Ensure all reagents are fresh and of high purity. Solvents must be rigorously degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] The reaction should be set up and run under a strict inert atmosphere.[15]

Q2: I'm observing significant amounts of side products, particularly the debrominated starting material and homocoupled pyridine. How can I minimize these?

Side reactions are a common cause of reduced yield and purification headaches. Understanding their mechanisms is key to suppression.

A2: Minimizing Common Side Reactions:

  • Protodeboronation (Loss of Boronic Acid):

    • The Problem: This is the cleavage of the C-B bond of the 4-pyridinylboronic acid, replacing it with a C-H bond. Heteroaryl boronic acids can be particularly prone to this decomposition pathway, especially at elevated temperatures.[5][16]

    • The Rationale: The instability of the boronic acid is a primary driver of low yields.[17]

    • Troubleshooting Strategies:

      • Use fresh, high-quality boronic acid.

      • Employ more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[16]

      • Use milder reaction conditions (lower temperature, weaker base if possible) to slow the rate of decomposition.[5]

  • Homocoupling (Formation of Bipyridine):

    • The Problem: The coupling of two molecules of the 4-pyridinylboronic acid to form 4,4'-bipyridine.

    • The Rationale: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[7]

    • Troubleshooting Strategies:

      • Rigorous Degassing: This is the most critical step. Ensure the solvent and reaction mixture are thoroughly deoxygenated.[7]

      • Use a Pd(0) Source: Pre-catalysts like Pd(OAc)₂ are reduced to Pd(0) in situ, a process that can consume the boronic acid and lead to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[7]

  • Dehalogenation (Loss of Bromine):

    • The Problem: The starting 3-bromothiophene-2-carboxylic acid is reduced, replacing the bromine with a hydrogen atom.

    • The Rationale: Potential hydride sources in the reaction mixture, such as amine bases or alcohol solvents, can cause dehalogenation.[7]

    • Troubleshooting Strategies:

      • Avoid amine bases and alcohol solvents if dehalogenation is a significant issue. Switch to carbonate or phosphate bases and aprotic solvents.[7]

Q3: The carboxylic acid group seems to be causing issues. Should I protect it?

The free carboxylic acid can indeed complicate the reaction.

A3: To Protect or Not to Protect:

  • Potential Issues with the Free Carboxylic Acid:

    • Catalyst Inhibition: The carboxylate formed in situ can coordinate to the palladium center and deactivate the catalyst.[6]

    • Solubility Problems: The carboxylate salt may have poor solubility in common organic solvents.[6]

    • Decarboxylation: Under certain conditions, particularly at high temperatures, a decarboxylative coupling can occur, leading to an undesired product.[18][19][20]

  • Protection Strategy:

    • The Rationale: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can circumvent these issues. The ester is generally more soluble in organic solvents and less likely to interfere with the catalyst.[6]

    • Workflow:

      • Esterify 3-bromothiophene-2-carboxylic acid using standard methods (e.g., Fischer esterification).

      • Perform the Suzuki coupling on the resulting ester.

      • Hydrolyze the ester (saponification) to yield the desired carboxylic acid product.

    • When to Consider Protection: If you have systematically optimized the catalyst, base, and solvent for the free acid and are still facing low yields or catalyst deactivation, a protection strategy is a logical next step.

Visualizing the Process

To better understand the core reaction and the troubleshooting logic, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for optimization.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X 3-Bromothiophene- 2-carboxylic acid Ar-X->Oxidative\nAddition Ar'-B(OH)2 4-Pyridinyl- boronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Reagents Step 1: Verify Reagent Quality & Inert Atmosphere Start->Check_Reagents Check_Reagents->Start Reagents/Atmosphere Faulty (Replace/Improve & Retry) Screen_Catalyst Step 2: Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, Buchwald Ligands) Check_Reagents->Screen_Catalyst Reagents OK Screen_Base Step 3: Screen Base & Solvent (e.g., K3PO4, Cs2CO3 in Dioxane/H2O) Screen_Catalyst->Screen_Base Improvement Seen, Optimize Further Protect_Acid Step 4: Consider Protection Strategy (Esterify Carboxylic Acid) Screen_Catalyst->Protect_Acid No Improvement Screen_Base->Protect_Acid Still Low Yield Success Improved Yield Screen_Base->Success Optimization Successful Protect_Acid->Screen_Catalyst Retry Optimized Conditions with Ester Substrate Failure Persistent Low Yield Protect_Acid->Failure If still no success

Caption: A logical workflow for troubleshooting low-yield reactions.

Recommended Experimental Protocols

The following protocols provide a starting point for optimization. It is recommended to perform small-scale test reactions when screening new conditions.

Protocol 1: General Screening Conditions for Free Carboxylic Acid

This protocol uses a robust catalyst system often effective for heteroaryl couplings.

ComponentAmount (Equivalents)Notes
3-Bromothiophene-2-carboxylic acid1.0 mmol (1.0 equiv)Starting material
4-Pyridinylboronic acid1.2 - 1.5 mmol (1.2 - 1.5 equiv)A slight excess helps drive the reaction to completion.[15]
Palladium Catalyst2-5 mol%e.g., Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%).[4][21]
Base3.0 mmol (3.0 equiv)e.g., K₃PO₄ or Cs₂CO₃.[3][10]
Solvent5 - 10 mLe.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1).[3][22]
Temperature80 - 100 °CMonitor for potential decomposition at higher temperatures.[15]
AtmosphereInert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[5][7]

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a stir bar, add 3-bromothiophene-2-carboxylic acid, 4-pyridinylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~4-5 with 1M HCl to protonate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The product may have limited solubility, so multiple extractions may be necessary.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Coupling with Protected Carboxylic Acid (Ester)

This protocol is for use after esterifying the starting material.

ComponentAmount (Equivalents)Notes
Methyl 3-bromothiophene-2-carboxylate1.0 mmol (1.0 equiv)Esterified starting material
4-Pyridinylboronic acid1.2 mmol (1.2 equiv)
Palladium Catalyst2-5 mol%e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂.[3][23]
Base2.0 mmol (2.0 equiv)e.g., K₂CO₃ or Na₂CO₃.[10][13]
Solvent5 - 10 mLe.g., DME/H₂O (4:1) or Toluene/Ethanol/H₂O.[21]
Temperature80 - 100 °C
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Procedure:

  • Follow steps 1-6 from Protocol 1, using the ester and the appropriate amount of base.

  • Upon completion, cool the reaction and perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).

  • Dry, concentrate, and purify the crude ester product by column chromatography.

  • Saponification: Dissolve the purified ester in a suitable solvent (e.g., THF/Methanol) and add an aqueous solution of a base (e.g., 1M NaOH). Stir until the ester is fully consumed (monitor by TLC/LC-MS).

  • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid product.

  • Filter the solid product or extract with an organic solvent to isolate the final 3-(Pyridin-4-yl)thiophene-2-carboxylic acid.

By methodically addressing the key parameters of catalyst, base, solvent, and substrate form, researchers can overcome the challenges inherent in this synthesis and significantly improve the yield and purity of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid.

References

  • Bellina, F., & Rossi, R. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 114(5), 2584-2657.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - Catalysis Communic
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine/palladium system - Applied Organometallic Chemistry, 27(1), 39-44 (2013).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Angewandte Chemie International Edition, 50(36), 8412-8415 (2011).
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available at: [Link]

  • Screening of different bases for Suzuki coupling - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. Available at: [Link]

  • Optimization of Conditions for the Preparation of Coupled Pyridine 2a - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Molecules, 17(10), 11679-11691 (2012).
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)
  • Decarboxylative cross-coupling - Wikipedia. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Organic & Biomolecular Chemistry, 15(43), 9152-9156 (2017).
  • Decarboxylative Suzuki−Miyaura coupling of (hetero)aromatic carboxylic acids. - ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Organic Letters, 8(9), 1787-1789 (2006).
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Nitrogen-Containing Heterobiaryls - Organic Letters, 20(17), 5236-5240 (2018).
  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation - Angewandte Chemie International Edition, 49(36), 6290-6324 (2010).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science, 7(10), 6436-6450 (2016).
  • Process for purification of carboxylic acids - Google Patents.

Sources

Removing palladium impurities from 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Ticket ID: PD-REM-3P4T Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Zwitterionic Trap"

Welcome to the technical guide for purifying 3-(Pyridin-4-yl)thiophene-2-carboxylic acid . If you are reading this, you are likely facing a persistent grey/black discoloration or high ppm Pd counts despite standard workups.[1]

The Root Cause: Your molecule is a "perfect storm" for palladium retention.

  • The Pyridine Nitrogen: A potent ligand for Pd(II).[1][2]

  • The Thiophene Sulfur: A soft donor that stabilizes Pd clusters.[1][2]

  • Zwitterionic Nature: The interplay between the carboxylic acid (pKa ~3.5) and the pyridine (pKa ~5.3) creates solubility challenges that trap Pd within the crystal lattice during standard precipitation.

This guide moves beyond simple "washing" and treats the purification as a competition for the metal center.

Module 1: The Decision Matrix (Start Here)

Before selecting a protocol, determine your crude material's state.[1] Do not waste expensive scavengers on a system that is not chemically optimized for exchange.[1][2][3]

Pd_Removal_Decision_Tree Start Start: Crude Product State Solubility Is it soluble in THF/EtOAc? Start->Solubility Yes_Sol Yes (Organic Soluble) Solubility->Yes_Sol Yes No_Sol No (Likely Zwitterion/Salt) Solubility->No_Sol No Method_A Method A: Solid Phase Scavenging (SiliaMetS TMT) Yes_Sol->Method_A Method_B Method B: The pH-Swing Wash (L-Cysteine/TMT) No_Sol->Method_B Check_Yield Check Yield Loss Method_A->Check_Yield If Pd > 50ppm Method_B->Check_Yield If Precipitate Colored

Figure 1: Decision workflow for selecting the optimal purification route based on solubility.

Module 2: Solid-Phase Scavenging (Method A)

Best For: Material soluble in THF, DMF, or DMSO.[1][2] The Logic: We use a scavenger with a binding constant (


) orders of magnitude higher than the pyridine-Pd interaction.
Recommended Scavengers
Scavenger TypeFunctional GroupSpecificityRecommendation
SiliaMetS® TMT Trithiocyanuric AcidHigh affinity for Pd(II); Robust in diverse solvents.[1][2][3]Primary Choice
SiliaMetS® Thiol Thiol (-SH)Good generalist; can oxidize to disulfide.[1][2][3]Secondary Choice
Activated Carbon N/ANon-specific adsorption.[1][2][3]Avoid (High yield loss due to pi-stacking)
Protocol: The "Heat and Filter"
  • Dissolution: Dissolve crude 3-(Pyridin-4-yl)thiophene-2-carboxylic acid in THF or DMF (10-20 volumes). Note: If using DMF, keep temperature <80°C to avoid decomposition.

  • Loading: Add SiliaMetS® TMT (0.5 equivalents relative to residual Pd if known, or 20-50 wt% relative to product).

  • The Exchange: Heat the mixture to 55°C for 4–12 hours .

    • Why Heat? Ligand exchange is kinetically slow.[1][2][3] Heat provides the activation energy to break the Pyridine-Pd bond.

  • Filtration: Filter hot through a pad of Celite® or a 0.45µm membrane.[1][2]

    • Critical: Do not let the solution cool before filtration; Pd-scavenger complexes might re-equilibrate or precipitate.[1][2][3]

  • Isolation: Concentrate filtrate and induce crystallization (see Module 4).

Module 3: The pH-Swing Extraction (Method B)

Best For: Material insoluble in organics; large scale batches.[1][2][3] The Logic: We exploit the amphoteric nature of the molecule. By dissolving it as a salt (anionic form), we release the pyridine nitrogen from intermolecular H-bonding, making the Pd accessible to water-soluble chelators.[2]

Protocol: The "Dissolve-Wash-Precipitate"[1][2][3]
  • Basification: Suspend crude solid in water (10 vol). Add 2M NaOH or Na2CO3 dropwise until pH ~10-11.[1][2][3] The solid should dissolve completely (formation of carboxylate anion).

  • The "Release" Wash: Wash this aqueous phase with Ethyl Acetate or DCM (2x).[1][2][3]

    • Mechanism:[1][2][3][4][5][6] This removes non-polar Pd(0) clusters and organic-soluble Pd-ligand complexes that are not bound to the product.[1][2][3]

  • Chelation (The Critical Step):

    • Add N-Acetylcysteine (NAC) or Sodium Trimercaptotriazine (Na-TMT) (10 wt% relative to product) directly to the aqueous basic layer.[1][2][3]

    • Stir at RT for 2–4 hours.

  • Precipitation (Isoelectric Point):

    • Slowly add 1M HCl to the aqueous layer containing the chelator.

    • Target pH 4.5 – 5.5 (The theoretical isoelectric point where zwitterion forms).

    • The product will precipitate.[7] The Pd-NAC complex remains soluble in the mother liquor.

  • Filtration: Filter the solid and wash extensively with water (to remove Pd-NAC) and then acetone (to dry).[1][2][3]

Module 4: Troubleshooting & FAQs

Q1: The product is still grey after Method A. Why?

A: You likely have Pd nanoparticles (Pd(0)) rather than Pd(II) complexes.[2]

  • Fix: Scavengers like TMT bind Pd(II) best. For Pd(0), you must oxidize it first.[2]

  • Protocol: Add a mild oxidant (e.g., open the vessel to air or bubble air through the solution) during the scavenging step. Alternatively, use SiliaMetS® Thiourea , which is better at coordinating Pd(0).[2]

Q2: I have huge yield loss with Activated Carbon.

A: Your molecule is a flat, conjugated system (Thiophene-Pyridine).[1][2][3] It "pi-stacks" perfectly onto the graphite sheets of activated carbon.[1][2][3]

  • Fix: Stop using carbon. Switch to functionalized silica (Method A) which relies on chemical bonding (S-Pd) rather than physical adsorption.[1][2][3]

Q3: Can I just crystallize it out?

A: Only if you use a "Keep-Soluble" agent.

  • Explanation: If you crystallize without a scavenger, the Pd often sits in the crystal lattice defects.

  • Fix: Add 5 wt% L-Cysteine to your crystallization solvent (e.g., DMSO/Water).[1][2][3] As the product crystallizes, the L-Cysteine keeps the Pd in the supernatant.

Mechanism Visualization

Understanding the competition at the molecular level is key to troubleshooting.

Pd_Coordination_Mechanism cluster_0 Reaction Mixture Pd Palladium (Pd) Pyridine Product: Pyridine N Pyridine->Pd Kinetic Trap (Medium Affinity) Scavenger Scavenger: Thiol/TMT Scavenger->Pd Thermodynamic Sink (High Affinity)

Figure 2: Competitive binding mechanism.[1][2][3][8] The scavenger must possess a higher binding constant (


) to "rip" the Palladium from the Pyridine nitrogen.

References & Grounding

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1][2][3][9] (Definitive guide on scavenger selection).

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide.[1][2][3] (Industry standard data on TMT vs. Thiol efficiency for N-heterocycles).

  • Biotage. Strategies for Palladium Removal in Drug Development. (Protocols for flow and batch scavenging).

  • Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1][2][3] Organic Process Research & Development.[1][2][3]

Disclaimer: These protocols are for research use. Always perform a small-scale (100mg) pilot test before committing the full batch.[2][3]

Sources

Optimizing recrystallization solvents for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. This document addresses common challenges and provides systematic protocols to achieve high purity and yield.

Introduction: Understanding the Molecule

3-(Pyridin-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This amphoteric nature can lead to zwitterionic character in the solid state and in polar solvents, presenting unique challenges for purification by recrystallization.[1][2] Proper solvent selection is therefore paramount to overcoming issues like poor solubility, low recovery, and "oiling out."

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: The key properties are its dual functionality (acidic and basic groups), high polarity, and potential for strong intermolecular hydrogen bonding. This structure suggests it may exist as a zwitterion, which typically have high melting points and are more soluble in polar protic solvents (like water and alcohols) than in non-polar organic solvents (like hexanes or toluene).[1][3][4] The interplay between the pyridine (pKa of ~5-6) and carboxylic acid (pKa of ~2-4) means the overall charge and solubility will be highly pH-dependent in aqueous systems.

Q2: What defines an ideal recrystallization solvent?

A2: An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound.[5][6] This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7][8][9] This differential solubility ensures minimal loss of product in the cold filtrate (mother liquor) and maximizes crystal formation upon cooling.[10][11][12] Additionally, the solvent should either be a very good or a very poor solvent for the impurities, and it must not react with the compound.[5][7][8]

Q3: What initial solvents should I screen for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid?

A3: Given the polar and potentially zwitterionic nature of the molecule, the screening should focus on polar solvents. Good starting points include:

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate.

  • Mixed Solvent Systems: If single solvents fail, mixtures like Ethanol/Water, Acetone/Water, or Ethyl Acetate/Heptane can be effective.[11][13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a super-saturated liquid instead of a solid crystal.[15][16] This is common when the melting point of the solid is lower than the temperature of the solution or when very high supersaturation is achieved too quickly.[15][17] The resulting oil often traps impurities, defeating the purpose of recrystallization.[16][18]

Causality & Solution Workflow:

  • Cause 1: Supersaturation is too high. This is often due to cooling the solution too rapidly or using a solvent in which the compound is excessively soluble at high temperatures.

    • Solution: Re-heat the solution to dissolve the oil, add 10-20% more solvent to decrease the concentration, and allow the solution to cool much more slowly.[15][17] Insulating the flask can promote slow cooling and favor the formation of well-ordered crystals.[17]

  • Cause 2: Impurities are depressing the melting point. Significant impurities can create a eutectic mixture with a melting point below the solution temperature.

    • Solution: Consider a pre-purification step. If impurities are colored, adding activated charcoal to the hot solution (before filtration) can sometimes help.[13][15]

  • Cause 3: Inappropriate solvent choice.

    • Solution: Switch to a lower-boiling point solvent or employ a mixed-solvent system where you can more finely tune the solubility.[17]

G start Compound 'Oils Out' check_supersaturation Is supersaturation too high? start->check_supersaturation action_reheat Re-heat solution, add 10-20% more solvent check_supersaturation->action_reheat Yes check_impurities Are impurities significant? check_supersaturation->check_impurities No action_slow_cool Cool solution very slowly action_reheat->action_slow_cool end_success Crystals Form Successfully action_slow_cool->end_success action_charcoal Consider charcoal treatment or pre-purification check_impurities->action_charcoal Yes check_solvent Is solvent appropriate? check_impurities->check_solvent No action_charcoal->action_slow_cool action_change_solvent Try lower-boiling solvent or a mixed-solvent system check_solvent->action_change_solvent Yes check_solvent->end_success No, review protocol action_change_solvent->end_success

Caption: Troubleshooting workflow for "oiling out".

Q5: My product recovery is very low. How can I improve the yield?

A5: Low recovery is typically caused by one of four factors:

  • Using too much solvent: The most common error is adding too much solvent, which keeps a significant portion of your product dissolved even after cooling.[5][17] Always use the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • Premature crystallization: If crystals form during the hot gravity filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated and filter the solution quickly.[14]

  • Incomplete crystallization: Cooling may not be sufficient. Once the flask has reached room temperature, cool it further in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[14]

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent at low temperatures. Re-evaluate your solvent choice based on the screening protocol below.

Q6: I can't find a single solvent that works well. What should I do?

A6: This is a perfect scenario for using a mixed-solvent system.[14] You need to find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is nearly insoluble (the "bad" or "anti-solvent").[11][14][19]

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly.[11][19] Common pairs for polar compounds include ethanol/water and acetone/heptane.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify viable candidates for recrystallization.

Methodology:

  • Place approximately 20-30 mg of your crude 3-(Pyridin-4-yl)thiophene-2-carboxylic acid into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily (soluble at room temp). A good candidate solvent will not dissolve the compound at this stage.[8]

  • If the solid is insoluble at room temperature, begin heating the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • Once at room temperature, scratch the inside of the test tube with a glass rod to induce crystallization.[17]

  • Cool the test tube further in an ice bath and observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of crystals.

G cluster_0 Room Temperature Test cluster_1 Hot Solvent Test cluster_2 Cooling & Crystallization rt_start Add 0.5 mL solvent to ~20mg solid rt_check Is solid soluble? rt_start->rt_check ht_start Heat mixture to boiling rt_check->ht_start No (Good) bad_solvent1 Poor Solvent (too soluble) rt_check->bad_solvent1 ht_add Add solvent dropwise until solid dissolves ht_start->ht_add ht_check Is solid soluble? ht_add->ht_check cool_start Cool to room temp ht_check->cool_start Yes (Good) bad_solvent2 Poor Solvent (insoluble) ht_check->bad_solvent2 cool_ice Cool in ice bath cool_start->cool_ice cool_check Do crystals form? cool_ice->cool_check good_solvent Good Candidate cool_check->good_solvent bad_solvent3 Poor Solvent (low recovery) cool_check->bad_solvent3

Caption: Workflow for small-scale solvent screening.
Table 1: Predicted Solubility Profile for Solvent Screening

This table provides a theoretical starting point for solvent selection based on the chemical structure. Experimental verification is required.

SolventPolarity ClassBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)Comments
WaterPolar Protic100Low to ModerateHighGood potential, especially if compound is zwitterionic. May require pH adjustment.
EthanolPolar Protic78LowHighExcellent starting point. Often used in mixtures with water.[11]
MethanolPolar Protic65ModerateVery HighMay be too good a solvent, leading to low recovery.
IsopropanolPolar Protic82LowModerate to HighGood alternative to ethanol, lower volatility.
AcetonePolar Aprotic56LowModerateCan be effective, but its low boiling point provides a smaller temperature gradient.
Ethyl AcetatePolar Aprotic77Very LowLow to ModerateMay be a good "anti-solvent" in a mixed system with a more polar solvent.
TolueneNon-polar111InsolubleVery LowUnlikely to be a good single solvent, but could be used as an anti-solvent.
HeptaneNon-polar98InsolubleInsolubleClassic anti-solvent for precipitating polar compounds from more polar solutions.
Protocol 2: Bulk Recrystallization (Single Solvent)

Methodology:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar or boiling chips.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

  • Continue adding hot solvent until the solid is completely dissolved. Take care to add the minimum amount necessary.[6][11]

  • If the solution is colored or contains insoluble impurities, this is the point to perform a hot gravity filtration.[10][14]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded towel). Slow cooling is crucial for forming large, pure crystals.[5][6]

  • Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualization: The Ideal Recrystallization Solvent

The graph below illustrates the principle of a good recrystallization solvent. The solubility of the compound is low at cold temperatures but increases sharply at higher temperatures, allowing for high recovery upon cooling.

G cluster_0 Temperature (°C) Solubility Solubility T0 T1 T2 T3 T4 S0 S1 S2 S3 S4 p1 p2 p1->p2 1,2.5! p1->1,2.5! p3 p2->p3 p4 p3->p4 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 l1 Ideal Solvent l2 Poor Solvent dissolved_point Dissolve Solid (Hot) dissolved_point->p3 yield_point Crystallize (Cold) yield_point->p1 recovery_label High Recovery Zone 1,2.5!->q1

Caption: Ideal vs. Poor Solvent Solubility Curves.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry.
  • Recrystallization. (n.d.).
  • Picolinic acid. (n.d.). In Wikipedia.
  • Crystallization Definition, Process & Examples. (n.d.). Study.com.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • Recrystallization. (n.d.).
  • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. (n.d.).
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
  • Cas 98-98-6, Picolinic acid. (n.d.). lookchem.
  • 4-Pyridinecarboxylic acid. (n.d.). Chem-Impex.
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (n.d.). Benchchem.
  • 3-{[1-(pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Crystallization. (n.d.).
  • Pyridine-2-carboxylic Acid | 98-98-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • 4-Pyridinecarboxylic acid for synthesis 55-22-1. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 3-[(4-Methylthiophen-2-Yl)methylamino]pyridine-4-Carboxylic Acid. (n.d.). PubChem.
  • How to desalt zwitterions? (2020, February 20). ResearchGate.
  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • 3-(pyridine-4-amido)thiophene-2-carboxylic acid (C11H8N2O3S). (n.d.). PubChemLite.
  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. (2023, February 16). PMC.
  • 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid Properties. (2025, October 15). EPA.
  • Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315. (n.d.). PubChem.
  • Structural insight into cocrystallization with zwitterionic co-formers: Cocrystals of S-naproxen. (n.d.). DIAL.pr - BOREAL.
  • Structures and Synthesis of Zwitterionic Polymers. (2014, May 23). MDPI.

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Technical Support Center: Stability of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.

Understanding the Stability of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid

3-(Pyridin-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound containing both a pyridine and a thiophene ring. The stability of this molecule is influenced by the chemical properties of both ring systems. The pyridine ring, a basic heterocycle, is relatively stable to oxidation but can be protonated in acidic media. The thiophene ring, an electron-rich aromatic system, is more susceptible to oxidation.[1][2] The carboxylic acid group on the thiophene ring introduces the possibility of decarboxylation under certain conditions.[3][4][5]

Under acidic conditions, the pyridine nitrogen is expected to be protonated, which can influence the electron distribution across the molecule and potentially affect the stability of the thiophene ring and the carboxylic acid group. Forced degradation studies are essential to identify potential degradation pathways and products, which is a critical step in the development of stable pharmaceutical formulations and reliable analytical methods.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and stability testing of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid in acidic environments.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Unexpected loss of parent compound in acidic solution at room temperature. 1. Decarboxylation: The carboxylic acid group may be labile under acidic conditions, leading to the formation of 3-(pyridin-4-yl)thiophene.[3][4] 2. Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can be catalyzed by trace metal impurities or dissolved oxygen, even at ambient temperature over time.[1][2]1. pH Control: Ensure the pH of the solution is not excessively low if decarboxylation is a concern. Store solutions at lower temperatures (2-8 °C) to minimize this reaction. 2. Use of Antioxidants & Inert Atmosphere: For long-term storage of solutions, consider adding an antioxidant.[2] Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 3. Purity Check: Verify the purity of the starting material to rule out the presence of impurities that may catalyze degradation.
Appearance of new peaks in HPLC analysis after short exposure to acid. 1. Acid-Catalyzed Hydrolysis of Impurities: If the starting material contains ester or amide impurities, these could be rapidly hydrolyzed in acid. 2. Formation of Degradation Products: The compound itself may be degrading. Potential early degradation products could include the decarboxylated form or initial oxidation products of the thiophene ring.[8][9]1. Characterize Impurities: Use a high-resolution analytical technique like LC-MS/MS to identify the mass of the new peaks and compare them against potential impurities and their hydrolysis products.[10] 2. Perform a Time-Course Study: Analyze samples at multiple time points to monitor the formation and potential further degradation of these new species. This can help in elucidating the degradation pathway.
Precipitation or cloudiness observed in acidic solution. 1. Poor Solubility of the Protonated Form: The protonated form of the molecule (on the pyridine nitrogen) may have lower solubility in the chosen solvent system. 2. Formation of Insoluble Degradation Products: Some degradation products, such as polymers resulting from thiophene ring opening, can be insoluble.1. Adjust Solvent Composition: Increase the proportion of an organic co-solvent (e.g., acetonitrile, methanol) to improve solubility. 2. Filter and Analyze Precipitate: If precipitation occurs during a stability study, filter the precipitate, attempt to dissolve it in a suitable solvent, and analyze it (e.g., by LC-MS, NMR) to determine if it is the parent compound or a degradation product.
Inconsistent results in stability studies. 1. Variability in Stress Conditions: Inconsistent temperature, pH, or exposure time can lead to variable degradation. 2. Inadequate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the parent compound from all degradation products.[11]1. Standardize Protocols: Strictly control all parameters of the forced degradation study as outlined in the experimental protocol below. 2. Method Validation: Validate the HPLC method according to ICH guidelines to ensure it is specific, accurate, precise, and robust for quantifying the parent compound in the presence of its degradation products.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid under acidic conditions?

A1: Based on the chemistry of the constituent rings, the two most probable degradation pathways in acidic media are:

  • Decarboxylation: Loss of the carboxylic acid group to form 3-(pyridin-4-yl)thiophene. This is often promoted by heat and strong acidic conditions.[3][4][5]

  • Oxidation of the Thiophene Ring: The electron-rich thiophene ring is susceptible to oxidation, which can be initiated by strong acids or oxidizing agents. This can lead to the formation of thiophene-S-oxides or hydroxylated thiophene derivatives (thiophen-2-ones).[1][8][9]

Q2: How does the protonation of the pyridine ring affect the stability of the molecule?

A2: The pyridine nitrogen has a lone pair of electrons that is basic and will be protonated in acidic solution. This places a positive charge on the pyridine ring, which can withdraw electron density from the thiophene ring through the C-C bond. This electron-withdrawing effect could potentially influence the susceptibility of the thiophene ring to nucleophilic attack or alter the rate of decarboxylation.

Q3: What are the ideal storage conditions for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid in solid form and in solution?

A3:

  • Solid Form: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to minimize exposure to light, moisture, and oxygen.

  • Solution: Solutions should be prepared fresh whenever possible. For short-term storage, they should be kept at 2-8 °C in the dark. For longer-term storage, consider freezing at -20 °C or below, and purging with an inert gas before sealing to prevent oxidation.[2]

Q4: What analytical techniques are best suited for studying the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[11] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of unknown degradation products.[10][13]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines the steps for conducting a forced degradation study to assess the stability of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid in an acidic environment.

Objective: To generate potential degradation products and evaluate the stability of the compound in the presence of acid.

Materials:

  • 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • LC-MS/MS system (for characterization of degradation products)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Condition 1 (Mild): To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Condition 2 (Forced): To a separate volumetric flask, add a known volume of the stock solution and dilute with 1 M HCl to a final concentration of 0.1 mg/mL.

    • Control: Prepare a control sample by diluting the stock solution with the same ratio of water/acetonitrile to a final concentration of 0.1 mg/mL.

  • Incubation:

    • Incubate the mild and forced condition samples, along with the control, at 60 °C.

  • Time Points for Analysis:

    • Withdraw aliquots from each sample at initial (t=0), 2, 4, 8, 12, and 24 hours.

  • Sample Quenching and Preparation for Analysis:

    • Immediately cool the withdrawn aliquot to room temperature.

    • Neutralize the aliquot with an equivalent amount of NaOH solution (e.g., use 1 M NaOH for the 1 M HCl sample).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.

    • For significant degradation products, use LC-MS/MS to determine their mass and fragmentation patterns for structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-(Pyridin-4-yl)thiophene-2-carboxylic acid from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector; a starting point could be around 254 nm or the lambda max of the compound.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent peak and degradation products.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol as mobile phase B), and pH of mobile phase A to achieve optimal resolution between all peaks.

  • Once separation is achieved, validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

G cluster_main 3-(Pyridin-4-yl)thiophene-2-carboxylic acid cluster_decarboxylation Decarboxylation Pathway cluster_oxidation Oxidation Pathway start 3-(Pyridin-4-yl)thiophene- 2-carboxylic acid decarboxylated 3-(Pyridin-4-yl)thiophene start->decarboxylated  H+, Δ (-CO2) s_oxide Thiophene-S-oxide derivative start->s_oxide  [O] (e.g., H2O2/H+) hydroxylated Hydroxylated thiophene (Thiophen-2-one derivative) start->hydroxylated  Strong Acid Peracid Oxidation

Caption: Potential degradation pathways under acidic stress.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) control Control Sample prep->control mild_acid Mild Acid (0.1 M HCl, 60°C) prep->mild_acid forced_acid Forced Acid (1 M HCl, 60°C) prep->forced_acid sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) control->sampling mild_acid->sampling forced_acid->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS/MS for Degradant ID hplc->lcms

Caption: Workflow for forced degradation stability testing.

References

  • Mansuy, D., Dansette, P. M., & Lopez-Garcia, M. P. (1990). Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human P-450 ILA1 by 2-ethynylthiophene.
  • Dansette, P. M., Thifault, O., & Mansuy, D. (2002). Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation. The Journal of organic chemistry, 67(22), 7734-7741.
  • Wikipedia. (2024). Thiophene. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. Retrieved from a relevant technical note on thiophene stability.
  • Dansette, P. M., Bertho, G., & Mansuy, D. (1993). Thiophene S-oxides as new reactive metabolites of thiophene derivatives.
  • US4051151A, "Thiophene derivatives and process for prepar
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Goosen, A., & Laue, H. A. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1436-1440.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Koty, P. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 44-51.
  • ResearchGate. (2025). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation. Retrieved from [Link]

  • Hossaini, Z., & Shakeri, R. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 12(10), 1646-1669.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Tepnel Pharma Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Tepnel Pharma Services. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Al-Saeedi, S. I., Hossain, M. E., & Al-Sabah, A. A. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst.
  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Gronowitz, S. (1985).
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron letters, 59(42), 3738-3748.
  • Pearson. (n.d.). For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis.
  • Darba, S., & Srigiri, R. (2014). Development and validation of a stability-indicating HPLC method for the determination of pridinol mesylate. Journal of pharmaceutical and biomedical analysis, 96, 205-211.
  • PubChem. (n.d.). Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.
  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

  • Vanitha, P., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage.
  • Informatics Journals. (2023). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of its Degradation Products.
  • Wikipedia. (2024). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
  • PubChemLite. (n.d.). 5-(3-methylpyridin-4-yl)thiophene-2-carboxylic acid (C11H9NO2S). Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2020). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS.
  • Journal of Pharmaceutical and Biomedical Analysis. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
  • Agilent. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry.

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Technical Support Center: HPLC Method Development for Pyridine-Thiophene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Separating heterocyclic positional isomers—specifically those containing both pyridine and thiophene moieties—presents a unique chromatographic challenge. Because these isomers often possess nearly identical molecular weights and partition coefficients (LogP), traditional reversed-phase (RP-HPLC) approaches frequently result in co-elution or severe peak tailing.

This guide is engineered for researchers and drug development professionals, providing field-proven insights, mechanistic causality, and self-validating protocols to ensure robust method development.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do pyridine-thiophene isomers frequently co-elute or exhibit severe peak tailing in standard RP-HPLC? A1: The difficulty stems from the divergent electronic properties of the two heterocycles. Pyridine contains a basic,


-hybridized nitrogen (pKa ~5.2) whose lone pair does not participate in the aromatic 

-system, making it highly susceptible to protonation 1. When analyzed on standard silica-based columns, the protonated pyridinium ion undergoes strong secondary ion-exchange interactions with unreacted, acidic residual silanols (

), causing severe peak tailing. Conversely, thiophene is a neutral, electron-rich heteroaromatic that relies strictly on hydrophobic and

interactions. Because positional isomers have identical masses and similar hydrophobicity, standard C18 columns lack the shape selectivity required to resolve them.

Q2: Which stationary phases offer the highest selectivity for these positional isomers? A2: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) forces, which are insufficient for isomer separation. We recommend switching to a Pentafluorophenyl (PFP) phase or a Mixed-Mode column. PFP columns offer orthogonal retention mechanisms, including dipole-dipole interactions, hydrogen bonding, and enhanced


 interactions with the electron-rich thiophene ring. Alternatively, mixed-mode columns (e.g., Newcrom R1) incorporate ion-pairing groups directly into the ligand chain, providing simultaneous hydrophobic and electrostatic control 2.

Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect isomer resolution? A3: While Acetonitrile (MeCN) is the default choice for its low viscosity and UV transparency, it is a


-electron-rich solvent that can compete with the stationary phase for 

interactions with the analytes. Switching to Methanol (MeOH) —a protic solvent—eliminates this competition, significantly amplifying the

interactions between the PFP stationary phase and the thiophene/pyridine rings, often leading to baseline resolution of previously co-eluting isomers.

Part 2: Troubleshooting Guide

Issue 1: Severe peak tailing of the pyridine moiety (Tailing Factor > 2.0).

  • Cause: Ion-exchange interactions between the basic pyridine nitrogen and ionized silanols on the silica backbone.

  • Solution A (pH Control): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the pyridine (stabilizing its retention) while simultaneously protonating the silanols (

    
    ), neutralizing their charge and preventing secondary interactions 3.
    
  • Solution B (Sacrificial Base): If a higher pH is required for stability, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a silanol suppressor; its basicity outcompetes the pyridine for the acidic silanol sites, masking them and improving peak shape 4.

Issue 2: Retention time drift over multiple injections.

  • Cause: Slow equilibration of the stationary phase. When using ion-pairing reagents (like TFA) or analyzing highly basic compounds, the column requires significantly more time to reach a dynamic equilibrium compared to neutral analytes.

  • Solution: Implement a strict equilibration protocol of at least 15-20 column volumes (CV) prior to the first injection. Ensure the column oven is actively controlling the temperature (e.g., 30 °C ± 0.1 °C), as

    
     interactions are highly enthalpic and sensitive to thermal fluctuations.
    

Part 3: Data Presentation

The following table summarizes the quantitative impact of manipulating mobile phase pH, column chemistry, and organic modifiers on the separation of a hypothetical pyridine-thiophene isomer pair.

Table 1: Quantitative Impact of Method Parameters on Isomer Separation

Mobile Phase pHColumn ChemistryOrganic ModifierPyridine Tailing (

)
Isomer Resolution (

)
Mechanistic Causality
pH 6.8 (Neutral)Standard C18Acetonitrile2.8 (Severe)0.8 (Co-elution)Unsuppressed silanol interactions; lack of

selectivity.
pH 2.5 (0.1% TFA)Standard C18Acetonitrile1.3 (Acceptable)1.1 (Poor)Silanols suppressed, but C18 lacks shape selectivity for isomers.
pH 2.5 (0.1% TFA)PFP (Fluorinated)Acetonitrile1.2 (Good)1.8 (Good)PFP introduces dipole-dipole and

interactions.
pH 2.5 (0.1% TFA)PFP (Fluorinated)Methanol1.1 (Excellent) 2.4 (Baseline) Methanol eliminates

-competition, maximizing PFP interactions.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To guarantee scientific integrity, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Protocol: Isocratic RP-HPLC Optimization for Heterocyclic Isomers

  • Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. Filter through a 0.22 µm PTFE membrane. Causality: TFA lowers pH to < 3.0, protonating pyridine and suppressing silanols, while acting as a volatile ion-pairing agent.

    • Organic Phase (B): 100% LC-MS grade Methanol.

  • Step 2: Column Installation & Equilibration

    • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm).

    • Set the column oven to exactly 30 °C.

    • Flush the system with 40% A / 60% B at 1.0 mL/min for 20 Column Volumes (approx. 30 minutes).

    • Self-Validation Checkpoint 1: Monitor the baseline at 254 nm. The baseline drift must be < 1 mAU/min before proceeding.

  • Step 3: System Suitability Testing (SST)

    • Inject 10 µL of a known isomer standard mixture (50 µg/mL) five consecutive times.

    • Self-Validation Checkpoint 2 (Acceptance Criteria):

      • Retention time Relative Standard Deviation (RSD) must be

        
         1.0%.
        
      • Tailing factor (

        
        ) for all peaks must be 
        
        
        
        1.5.
      • Resolution (

        
        ) between the pyridine and thiophene isomers must be 
        
        
        
        2.0.
    • Action: If

      
       < 2.0, decrease the column temperature to 25 °C to amplify enthalpic differences, or decrease the %B (Methanol) by 5%.
      
  • Step 4: Sample Analysis

    • Only after SST passes, inject the unknown samples. Bracket the samples with standard injections every 10 runs to ensure continuous method validity.

Part 5: Visualization

The following diagram illustrates the logical decision-making workflow for resolving co-eluting pyridine-thiophene isomers, emphasizing the causality of each optimization step.

HPLC_Optimization Start Start: Pyridine-Thiophene Isomer Mixture Assess Assess Analyte pKa (Pyridine ~5.2, Thiophene Neutral) Start->Assess Silanol Check Peak Shape (Silanol Interactions?) Assess->Silanol TailingYes Tailing Factor > 1.5? Silanol->TailingYes AdjustPH Lower pH < 3.0 (e.g., 0.1% TFA) or Add TEA Suppressor TailingYes->AdjustPH Yes Coelution Isomers Co-eluting? TailingYes->Coelution No Endcap Use Fully End-capped or Mixed-Mode Column AdjustPH->Endcap Endcap->Coelution ChangeCol Switch to PFP Column (Enhance π-π & Dipole) Coelution->ChangeCol Yes Success Baseline Resolution (Rs > 2.0) Coelution->Success No ChangeMod Change MeCN to MeOH (Alter H-bonding) ChangeCol->ChangeMod ChangeMod->Success

Decision tree for resolving co-eluting pyridine-thiophene isomers in RP-HPLC.

References

  • Welch Materials. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch-US, 2025.[Link]

  • SIELC Technologies. "Separation of Thiophene on Newcrom R1 HPLC column." SIELC Applications, 2025.[Link]

  • Dave, R. S., et al. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." International Journal of Scientific Research in Science and Technology, June 2021. [Link]

  • Sepuxianyun. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch-US, Dec 2025.[Link]

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Preventing decarboxylation during workup of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decarboxylation During Experimental Workup

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. Here, we address the critical challenge of preventing unintended decarboxylation during the workup and purification of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What makes 3-(Pyridin-4-yl)thiophene-2-carboxylic acid susceptible to decarboxylation?

The susceptibility of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid to decarboxylation arises from the electronic properties of the heteroaromatic system. The thiophene ring, while generally stable, can be prone to decarboxylation under certain conditions, particularly when heated or exposed to acidic or basic environments.[1] The presence of the electron-withdrawing pyridinyl substituent at the 3-position can further influence the stability of the carboxylate intermediate, potentially facilitating the loss of carbon dioxide.

Q2: What are the primary experimental conditions that trigger decarboxylation of this compound?

The primary triggers for the decarboxylation of heteroaromatic carboxylic acids are elevated temperatures and inappropriate pH conditions during the workup.[1][2] Refluxing in strong acids, such as 48% hydrobromic acid, is a known method for inducing decarboxylation in some thiophene carboxylic acids.[2] Similarly, strongly basic conditions can also promote decarboxylation, although the mechanism may differ.[3] For a molecule like 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, the pyridinyl nitrogen introduces an additional sensitivity to pH.

Q3: How can I visually identify if decarboxylation is occurring during my experiment?

The most common sign of decarboxylation is the evolution of a gas (carbon dioxide) from the reaction mixture, which may be observed as bubbling or effervescence, especially upon heating or acidification. On a Thin Layer Chromatography (TLC) plate, you would observe the appearance of a new, typically less polar spot corresponding to the decarboxylated product, 3-(Pyridin-4-yl)thiophene, and a concurrent decrease in the intensity of the spot corresponding to your starting carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Significant product loss and/or gas evolution during aqueous workup, especially upon acidification. Acid-catalyzed decarboxylation. The combination of a low pH environment and localized heating during neutralization can accelerate the loss of CO2.1. Low-Temperature Acidification: Perform all acidification steps in an ice bath (0-5 °C) to minimize thermal decomposition. 2. Gradual pH Adjustment: Add the acid dropwise with vigorous stirring to avoid localized areas of high acid concentration and heat generation. 3. Use of a Milder Acid: Consider using a weaker acid, such as acetic acid, for pH adjustment if compatible with your extraction solvent system.
Low yield after extraction and solvent removal. Thermal decarboxylation during solvent evaporation. Using a high-temperature rotary evaporator can lead to significant product loss.1. Low-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature (ideally below 40 °C). 2. Azeotropic Removal: For higher boiling point solvents, consider adding a lower boiling point co-solvent to facilitate removal at a lower temperature.
Formation of a significant amount of non-polar impurity during basic extraction. Base-catalyzed decarboxylation. While less common for this specific structure, prolonged exposure to strong bases at elevated temperatures can be detrimental.1. Use of a Weaker Base: Employ a milder base like sodium bicarbonate for extractions instead of stronger bases like sodium hydroxide, where possible. 2. Minimize Exposure Time: Do not let the reaction mixture sit in a strongly basic solution for extended periods. Proceed with the extraction and subsequent steps promptly.
Difficulty in isolating the pure carboxylic acid from the decarboxylated byproduct. Similar polarities of the acid and its decarboxylated counterpart. This can make chromatographic separation challenging.1. Optimized Extraction: Perform a careful liquid-liquid extraction. The carboxylic acid will be extracted into a basic aqueous phase, leaving the less polar decarboxylated product in the organic phase. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: Low-Temperature Acidic Workup and Extraction

This protocol is designed to minimize acid- and heat-induced decarboxylation during the isolation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid from a reaction mixture.

Materials:

  • Reaction mixture containing 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution (chilled)

  • 1 M Hydrochloric acid (chilled)

  • Brine (saturated aqueous NaCl solution, chilled)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Separatory funnel

Procedure:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction is quenched with water, use pre-chilled deionized water.

  • Extraction with Base: Transfer the cooled mixture to a separatory funnel. Extract the organic layer with chilled saturated aqueous sodium bicarbonate solution (3 x volumes). The carboxylic acid will move into the aqueous basic layer as its sodium salt. The pyridinyl nitrogen will also be deprotonated.

  • Separation of Layers: Combine the aqueous layers. The organic layer can be set aside for analysis of byproducts.

  • Acidification: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add chilled 1 M HCl dropwise to precipitate the carboxylic acid. Monitor the pH with pH paper; the target pH will be near the isoelectric point of the zwitterionic molecule.

  • Product Extraction: Once the product has precipitated, extract the aqueous suspension with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Washing: Combine the organic layers and wash with chilled brine (1 x volume) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid carboxylic acid and removing the less polar decarboxylated impurity.

Materials:

  • Crude 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

  • A suitable solvent system (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine an appropriate solvent system where the carboxylic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. The decarboxylated byproduct should ideally remain in solution upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Problem: Decarboxylation and Troubleshooting

The following diagrams illustrate the decarboxylation mechanism and a logical workflow for troubleshooting product loss.

G Decarboxylation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid cluster_0 Acid-Catalyzed Decarboxylation Start 3-(Pyridin-4-yl)thiophene-2-carboxylic acid Protonation Protonation of thiophene ring Start->Protonation H+ Intermediate Wheland-type intermediate Protonation->Intermediate Loss_CO2 Loss of CO2 Intermediate->Loss_CO2 Product 3-(Pyridin-4-yl)thiophene Loss_CO2->Product

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

G Troubleshooting Workflow Start Low Yield of Carboxylic Acid Check_Workup Review Workup Conditions Start->Check_Workup Check_Purification Review Purification Method Start->Check_Purification High_Temp High Temperature during workup or solvent removal? Check_Workup->High_Temp Strong_Acid_Base Use of strong acid/base? Check_Workup->Strong_Acid_Base Chromatography_Issues Co-elution of impurity? Check_Purification->Chromatography_Issues Recrystallization_Issues Poor solvent choice? Check_Purification->Recrystallization_Issues Sol_Low_Temp Implement low-temperature workup (0-5 °C) and evaporation (<40 °C) High_Temp->Sol_Low_Temp Yes Sol_Mild_Reagents Use milder acids/bases (e.g., acetic acid, NaHCO3) Strong_Acid_Base->Sol_Mild_Reagents Yes Sol_Extraction Optimize pH for selective extraction Chromatography_Issues->Sol_Extraction Yes Sol_Recrystallization Screen for optimal recrystallization solvent Recrystallization_Issues->Sol_Recrystallization Yes

Caption: A logical guide for troubleshooting low product yield.

References

  • AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • Zendy. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • ResearchGate. Thermal decarboxylation depends on the pH?[Link]

  • Reddit. Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question). [Link]

  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]

  • MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

  • Semantic Scholar. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • ARKAT USA, Inc. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. [Link]

  • CCS Chemistry. Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. [Link]

  • ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • PMC. Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. [Link]

  • Eurasian Chemical Communications. Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. [Link]

  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Technical University of Munich. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Royal Society of Chemistry. Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Olefins. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Royal Society of Chemistry. Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. [Link]

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • PMC. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]

  • ResearchGate. Thermal stability investigation of pyridine substituted tosyl oximes. [Link]

Sources

Validation & Comparative

Navigating the Crystalline Landscape of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional materials, a profound understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability, thereby influencing a compound's journey from the laboratory to clinical application. This guide delves into the structural analysis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, a molecule of significant interest at the intersection of medicinal chemistry and materials science.

While an experimentally determined crystal structure for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is not yet publicly available, this guide provides a comprehensive comparative analysis based on a closely related analog, (E)-3-(pyridin-4-yl)acrylic acid. By examining the established crystal structure of this analog and leveraging the principles of crystal engineering, we can predict and understand the likely supramolecular landscape of our target compound. This guide will further provide detailed experimental protocols for its synthesis and crystallization, alongside an exploration of computational methods as a powerful predictive tool.

The Power of Analogy: Insights from (E)-3-(Pyridin-4-yl)acrylic Acid

A recently published study on the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid offers a valuable blueprint for understanding the potential solid-state arrangement of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid.[1][2][3] This analog shares the crucial pyridin-4-yl and carboxylic acid functionalities, which are the primary drivers of intermolecular interactions.

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid reveals a planar molecule where the pyridine ring is fused to the acrylic acid moiety.[1][2][3] The molecules in the crystal are linked by strong O—H⋯N hydrogen bonds, forming chains.[1][2][3] These chains are further interconnected by weaker C—H⋯O interactions, and the three-dimensional structure is stabilized by π–π stacking interactions.[1][2][3]

Parameter(E)-3-(pyridin-4-yl)acrylic acid
Crystal System Triclinic[1]
Space Group P-1[4][1]
Key Intermolecular Interactions O—H⋯N hydrogen bonds[4][1][2][3]
C—H⋯O interactions[1][2][3]
π–π stacking[1][2][3]

Predicting the Supramolecular Architecture: The Dominance of the Carboxylic Acid-Pyridine Synthon

The cornerstone of crystal engineering is the concept of the supramolecular synthon, a robust and predictable pattern of intermolecular interactions. In molecules containing both a carboxylic acid and a pyridine ring, the formation of a carboxylic acid⋯pyridine heterosynthon is overwhelmingly favored.[5][6][7][8][9] This interaction, characterized by a strong O—H⋯N hydrogen bond, is one of the most reliable and widely utilized synthons in the design of co-crystals.[6] A Cambridge Structural Database survey indicates that this heterosynthon occurs in 98% of crystal structures containing both functionalities in the absence of other competing groups.[8][9]

Therefore, it is highly probable that the crystal structure of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid will be dominated by this robust O—H⋯N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This primary interaction is expected to lead to the formation of chains or dimers.

Caption: Expected carboxylic acid-pyridine heterosynthon.

Beyond this primary interaction, other weaker interactions will likely play a role in defining the overall crystal packing. These include:

  • C—H⋯O interactions: Similar to the acrylic acid analog, hydrogen bonds between carbon donors and the carbonyl oxygen are expected.

  • π–π stacking: The aromatic nature of both the pyridine and thiophene rings provides opportunities for stabilizing π–π stacking interactions.

  • C—H⋯S interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor.

Experimental Roadmap: Synthesis and Crystallization

The following protocols provide a starting point for the synthesis and crystallization of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, based on established methods for similar compounds.

Synthesis of (E)-3-(pyridin-4-yl)acrylic acid (for comparison)

This established synthesis provides a reliable method for creating a key structural analog.[3]

  • Reaction Setup: In a 25 mL flat-bottomed flask, mix 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridinecarboxaldehyde (0.335 mmol) with 2 ml of pyridine.

  • Reflux: Reflux the reaction mixture with constant stirring for 3 hours.

  • Precipitation: Cool the reaction mixture in an ice bath and add drops of 37% HCl until a precipitate forms.

  • Isolation: Separate the solid by filtration and wash with acetone.

  • Recrystallization: Recrystallize the solid product from a slow evaporation of a water solution to obtain colorless crystals.

Proposed Synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

A plausible synthetic route would involve a Suzuki coupling reaction between a boronic acid or ester derivative of pyridine and a halogenated thiophene-2-carboxylic acid derivative, followed by hydrolysis if an ester is used.

Synthesis_Workflow Start Starting Materials: - Pyridine-4-boronic acid - 3-Bromothiophene-2-carboxylic acid methyl ester Coupling Suzuki Coupling (Pd catalyst, base) Start->Coupling Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Coupling->Hydrolysis Purification Purification (e.g., Recrystallization, Chromatography) Hydrolysis->Purification Product 3-(Pyridin-4-yl)thiophene-2-carboxylic acid Purification->Product

Caption: Proposed synthesis workflow for the target compound.

Crystallization Methodologies

Successful crystallization is often a matter of empirical screening. The following techniques are recommended for obtaining single crystals suitable for X-ray diffraction:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The Computational Alternative: In Silico Crystal Structure Prediction

In the absence of experimental data, computational crystal structure prediction (CSP) has emerged as a powerful tool for exploring the potential solid-state forms of organic molecules.[10][11][12][13][14] These methods use sophisticated algorithms to generate and rank a multitude of possible crystal structures based on their calculated lattice energies.

Recent advances in machine learning and neural network potentials are making CSP faster and more reliable.[12][13][14] For a molecule like 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, a CSP study could provide valuable insights into:

  • The most likely polymorphs and their relative stabilities.

  • The predicted intermolecular interactions and packing motifs.

  • A comparison with the crystal structure of the acrylic acid analog.

CSP_Workflow Input Molecular Structure of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid Generation Generate Trial Crystal Structures (Various space groups and cell parameters) Input->Generation Ranking Rank Structures by Lattice Energy (Force fields or quantum mechanics) Generation->Ranking Analysis Analyze Low-Energy Structures (Identify stable polymorphs and packing motifs) Ranking->Analysis Output Predicted Crystal Structures Analysis->Output

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive comparison based on the established fragmentation behaviors of its constituent aromatic systems—pyridine and thiophene—and the carboxylic acid functional group. By understanding these fundamental fragmentation pathways, researchers can better interpret mass spectra of novel heterocyclic compounds.

Introduction to 3-(Pyridin-4-yl)thiophene-2-carboxylic acid and its Mass Spectral Analysis

3-(Pyridin-4-yl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a thiophene ring, a pyridine ring, and a carboxylic acid group, each contributing to its unique chemical properties and, consequently, its mass spectral fingerprint. Electron ionization mass spectrometry is a cornerstone technique for the structural elucidation of such novel compounds, providing critical information about the molecular weight and the connectivity of its structural components through controlled fragmentation.[1] The stability of the aromatic rings in this molecule suggests that the molecular ion peak should be readily observable.[2]

Predicted Fragmentation Pathways: A Comparative Analysis

The Influence of the Carboxylic Acid Group

The most prominent initial fragmentation event for many aromatic carboxylic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).[2]

  • Loss of •OH (M-17): The initial loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion. For our target molecule, this would result in a fragment at m/z 202.

  • Subsequent Loss of CO (M-17-28): The resulting acylium ion is prone to decarbonylation, a process that is particularly favorable in aromatic systems. This would lead to a fragment at m/z 174.

  • Direct Loss of •COOH (M-45): Cleavage of the bond between the thiophene ring and the carboxylic acid group can result in the direct loss of the carboxyl group, yielding a fragment at m/z 174.[2]

Fragmentation of the Heterocyclic Core

The fragmentation of the remaining [3-(Pyridin-4-yl)thiophene]+ ion (m/z 174) will be dictated by the interplay between the two aromatic rings.

  • Pyridine Ring Fragmentation: The pyridine ring is known to fragment via the loss of hydrogen cyanide (HCN).[3] This would result in a fragment at m/z 147. Studies on methylpyridines have also indicated fission of the N-C2 and C4-C5/C5-C6 bonds of the pyridine ring.[4]

  • Thiophene Ring Fragmentation: Thiophene derivatives can undergo ring cleavage.[5][6] Common losses include the elimination of a neutral C2H2 molecule or a thioformyl radical (•CHS). The presence of the bulky pyridinyl substituent will influence which bonds are preferentially cleaved.

The interconnected nature of the two rings suggests that complex rearrangements may also occur.

Comparative Data Summary

The following table outlines the predicted key fragment ions for 3-(Pyridin-4-yl)thiophene-2-carboxylic acid and compares them to the known fragmentation of related, simpler molecules.

m/z Proposed Fragment Origin Comparative Fragmentation in Simpler Molecules
219[M]+• Molecular IonAromatic compounds generally show a strong molecular ion peak.[2]
202[M - •OH]+Loss of hydroxyl radical from the carboxylic acidCommon in carboxylic acids.[2]
174[M - •COOH]+ or [M - •OH - CO]+Loss of the entire carboxyl group or sequential loss of •OH and CODecarbonylation is a known fragmentation for acylium ions.
147[M - •COOH - HCN]+Loss of hydrogen cyanide from the pyridine ringA characteristic fragmentation of the pyridine ring.[3]

Experimental Protocol for Mass Spectral Analysis

To validate these predictions, the following experimental protocol for acquiring the electron ionization mass spectrum of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is recommended.

Instrumentation:

  • A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

Methodology:

  • Sample Preparation: Dissolve a small amount of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Inlet System:

    • GC Inlet: If using GC-MS, inject 1 µL of the sample solution into the GC. Utilize a suitable column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the elution of the analyte without thermal decomposition.

    • Direct Insertion Probe: If using a direct probe, place a small amount of the solid sample into a capillary tube and insert it into the ion source.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy provides sufficient energy for reproducible fragmentation patterns.[7]

    • Ion Source Temperature: Maintain at approximately 200-250°C to ensure vaporization without thermal degradation.[7]

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments.

    • Utilize high-resolution mass spectrometry to determine the elemental composition of the key fragment ions, which will help to confirm the proposed fragmentation pathways.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid under electron ionization.

fragmentation_pathway M [M]+• m/z 219 F202 [M - •OH]+ m/z 202 M->F202 - •OH F174_A [M - •COOH]+ m/z 174 M->F174_A - •COOH F174_B [M - •OH - CO]+ m/z 174 F202->F174_B - CO F147 [M - •COOH - HCN]+ m/z 147 F174_A->F147 - HCN F174_B->F147 - HCN

Caption: Predicted EI-MS fragmentation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid.

Conclusion

The mass spectral fragmentation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid is predicted to be driven by the initial loss of fragments from the carboxylic acid group, followed by the characteristic fragmentation of the interconnected pyridine and thiophene rings. This guide provides a foundational framework for interpreting the mass spectrum of this and structurally related compounds. Experimental verification is essential to confirm these predictions and to uncover any unique fragmentation pathways that may arise from the interaction of the different functional moieties within the molecule.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. Available at: [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. (2003). Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

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Comparative Guide: 3-Pyridyl vs. 4-Pyridyl Thiophene Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-pyridyl and 4-pyridyl substituted thiophene carboxylic acids. These scaffolds are critical bioisosteres in medicinal chemistry, widely used to modulate physicochemical properties (solubility, pKa) and target engagement (Zinc-binding in MMPs, H-bonding in Kinases).

Key Takeaway: The choice between the 3-pyridyl and 4-pyridyl isomer is rarely arbitrary. The 4-pyridyl isomer typically offers superior electron-withdrawing effects (lowering the pKa of the distal carboxylate) and linear geometry for solvent-exposed interactions. The 3-pyridyl isomer provides a "bent" geometry often required for specific hydrophobic pockets and improved metabolic stability by avoiding the reactive 1,4-Michael acceptor systems often associated with para-nitrogen quinone-methide formation.

Part 1: Structural & Electronic Fundamentals

The biological divergence of these two isomers stems from their electronic influence on the thiophene core and the resulting acidity of the carboxylic acid tail.

Electronic Effects (Hammett Correlations)

The position of the nitrogen atom dictates the electron density on the thiophene ring.

  • 4-Pyridyl (Para-like): Exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the electron density on the thiophene, making the carboxylic acid more acidic (lower pKa).

  • 3-Pyridyl (Meta-like): Exerts electron withdrawal primarily through induction. The resonance contribution is weaker, resulting in a slightly more electron-rich thiophene ring compared to the 4-isomer.

Property3-Pyridyl Thiophene Isomer4-Pyridyl Thiophene IsomerImpact on Bioactivity
Hammett Constant (

)
~0.55 (Moderate EWG)~0.94 (Strong EWG)4-Pyr increases acidity of attached COOH.
Geometry Bent / Angular (120°)Linear / Extended (180°)4-Pyr extends deeper into solvent or narrow pockets.
Basicity (Pyridine N) pKa ~ 4.8 - 5.1pKa ~ 5.2 - 5.44-Pyr is generally more accessible for protonation.
Solubility (Aq) ModerateHigh (at pH < 5)4-Pyr salts form more readily.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and electronic vectors.

G cluster_0 Scaffold Synthesis (Suzuki Coupling) cluster_1 Isomer Divergence Start Bromothiophene Carboxylic Acid Pd Pd(PPh3)4 / Na2CO3 Start->Pd Boronic Pyridyl Boronic Acid (3- or 4- isomer) Boronic->Pd Iso3 3-Pyridyl Isomer (Bent Geometry) Pd->Iso3 Using 3-Py-B(OH)2 Iso4 4-Pyridyl Isomer (Linear Geometry) Pd->Iso4 Using 4-Py-B(OH)2 Prop3 Moderate e- withdrawal Lipophilic Pocket Fit Iso3->Prop3 Prop4 Strong e- withdrawal Solvent Interaction Iso4->Prop4

Caption: Divergent synthesis and resulting physicochemical properties of pyridyl-thiophene isomers.

Part 2: Comparative Biological Activity[1]

Case Study: MMP Inhibition (Zinc Binding)

Matrix Metalloproteinases (MMPs) contain a catalytic Zinc ion. Thiophene carboxylic acids bind this Zinc via the carboxylate.

  • The 4-Pyridyl Advantage: In many MMP inhibitors, a "tail" group must extend into the S1' pocket (a solvent-exposed channel). The 4-pyridyl group provides a linear extension that can form a "water bridge" or direct H-bond with backbone residues (e.g., Leu/Ala) in the S1' channel.

  • The 3-Pyridyl Niche: If the S1' pocket is "occluded" or bent (as seen in MMP-13 vs MMP-1), the 3-pyridyl isomer often shows higher selectivity because the 4-pyridyl steric clash prevents binding.

Case Study: Antimicrobial Activity (Gyrase/Membrane)

In the context of antibacterial agents (e.g., targeting E. coli or S. aureus):

  • Membrane Permeability: The 3-pyridyl isomer is often more lipophilic (higher LogD at physiological pH) because the nitrogen is less exposed than in the para-position. This facilitates passive diffusion across the bacterial cell wall.

  • Target Binding: Studies on DNA Gyrase B inhibitors suggest that 4-pyridyl derivatives often show higher potency in vitro (enzyme assay) due to stronger H-bond acceptance, but lower in vivo efficacy due to poorer membrane permeation compared to the 3-pyridyl analogs.

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesize 5-(pyridyl)thiophene-2-carboxylic acid.

  • Reagents: 5-bromothiophene-2-carboxylic acid (1.0 eq), Pyridyl-boronic acid (3- or 4- isomer, 1.2 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base/Solvent: 2M Na2CO3 (3 eq) / Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical for yield).

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Purification: Acidify to pH 3. The carboxylic acid product usually precipitates. Recrystallize from Ethanol.[1]

    • Validation: Check 1H NMR. 4-pyridyl protons appear as two doublets (AA'BB' system). 3-pyridyl shows a complex multiplet pattern.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Compare antibacterial potency.[2][3][4][5][6][7]

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

  • Readout: Optical Density (OD600) after 18-24h incubation at 37°C.

  • Control: Ciprofloxacin (Positive) and DMSO only (Negative).

Part 4: Mechanism of Action Diagram

This diagram visualizes how the nitrogen position alters the interaction with a generic receptor pocket (e.g., Kinase hinge or MMP active site).

MOA cluster_target Target Protein Binding Site cluster_ligand4 4-Pyridyl Ligand cluster_ligand3 3-Pyridyl Ligand Receptor_H_Donor Receptor Backbone (H-Bond Donor) Zn_Ion Catalytic Zinc (Zn2+) COOH_4 Carboxylate Head COOH_4->Zn_Ion Chelation Py4 4-Pyridyl Tail Py4->Receptor_H_Donor Strong Linear H-Bond (Optimal Geometry) COOH_3 Carboxylate Head COOH_3->Zn_Ion Chelation Py3 3-Pyridyl Tail Py3->Receptor_H_Donor Weak/No H-Bond (Steric Mismatch)

Caption: The 4-pyridyl nitrogen is geometrically privileged for linear H-bonding in many enzyme active sites compared to the 3-pyridyl isomer.

References

  • Electronic Effects in Pyridines

    • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. Journal of the Chemical Society B.
  • Antimicrobial SAR Studies

    • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. MDPI Molecules.
  • Kinase/Antitumor Activity

    • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates.[8] PubMed Central (PMC).

  • MMP Inhibition & Zinc Binding

    • Design and Synthesis of Thiophene-based MMP Inhibitors. (General Reference to scaffold utility in MMP research).
    • (Representative ACS Medicinal Chemistry Link)

Sources

Advanced Characterization of Carboxylic Acid-Pyridine Interactions in Thiophene Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of Carboxylic Acid in Pyridine-Thiophene Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Analytical Guide for Drug Development

Executive Summary

In pharmaceutical co-crystal engineering and organic synthesis, the interaction between carboxylic acids (


) and pyridine derivatives is a critical variable. This interaction governs solubility, bioavailability, and stability. However, characterizing this system is non-trivial due to the rapid equilibrium between the neutral hydrogen-bonded complex  and the ionic pyridinium-carboxylate salt .

When thiophene is introduced—either as a solvent or a structural moiety (e.g., in conjugated polymers or thiophene-based APIs)—the spectral landscape becomes crowded. This guide compares FTIR Spectroscopy against NMR and Raman alternatives, demonstrating why FTIR is the superior tool for distinguishing proton transfer states in these specific heterocyclic systems.

Mechanistic Insight: The Proton Transfer Continuum

Before analyzing peaks, one must understand the species being detected. The interaction is not binary; it exists on a potential energy surface governed by the


 and the dielectric constant of the matrix (thiophene).
  • State A (Molecular Complex):

    
     (Neutral, Hydrogen Bonded)
    
  • State B (Ionic Salt):

    
     (Proton Transferred)
    

Thiophene, being a low-polarity aromatic solvent/moiety (


), typically stabilizes the neutral complex (State A), whereas moisture or polar impurities drive the system toward State B.

Figure 1: The proton transfer equilibrium. Thiophene matrices often trap the system in the 'Neutral Complex' state due to low dielectric stabilization, unlike aqueous environments.

Comparative Analysis: FTIR vs. NMR vs. Raman

Why choose FTIR for this specific application? While NMR is the gold standard for structure, it fails to capture the "snapshot" of rapid proton hopping in these systems.

FeatureFTIR Spectroscopy (Recommended)^1H NMR Spectroscopy Raman Spectroscopy
Primary Detection Dipole changes (C=O, COO⁻, N-H⁺)Magnetic environment of protonsPolarizability changes (Symmetric rings)
Proton Transfer Distinguishes species: Distinct peaks for COOH vs COO⁻ coexist.Time-Averaged: Single broad peak moving downfield (>12 ppm).Good, but often overwhelmed by fluorescence in thiophenes.
Thiophene Matrix Thiophene peaks are distinct; background subtraction is simple.Solvent suppression required; aromatic region overlap.High Interference: Thiophene ring breathing dominates spectrum.
Timescale Femtosecond (

s) - "Snapshot"
Millisecond (

s) - "Average"
Femtosecond
Moisture Sensitivity High (Must use sealed ATR/Transmission).Moderate (Deuterated solvents mask exchange).Low

Verdict: FTIR is the only technique capable of simultaneously quantifying the ratio of neutral acid to ionic salt in real-time without averaging the signal.

Deep Dive: Characteristic Peaks in Pyridine-Thiophene Systems

This is the critical spectral map. In a thiophene environment, you must distinguish the analyte signals from the strong aromatic ring modes of the matrix.

Zone A: The Carbonyl/Carboxylate Region (1800 – 1500 cm⁻¹)

This is the "Decision Zone" for determining salt formation.

Functional GroupStateWavenumber (cm⁻¹)Signal Description
C=O Stretch Neutral Acid (Dimer)1700 – 1720 Strong, sharp. Indicates NO proton transfer.
C=O Stretch Neutral Acid (Monomer)1740 – 1760 Sharp. Appears in dilute thiophene solutions.
COO⁻ (Asymmetric) Ionic Salt1550 – 1610 Strong, broad. Definitive proof of salt formation.
Pyridine Ring (ν8a) Neutral1580 – 1590 Medium intensity.
Pyridinium (ν8a) Ionic (Salt)1600 – 1625 Shifted to higher freq due to N-protonation.
Thiophene Ring Matrix Interference ~1520 & ~1410 WARNING: Can overlap with COO⁻.
Zone B: The Proton Region (3500 – 1800 cm⁻¹)
  • Neutral Complex: Look for the Fermi Resonance "windows". Broad O-H stretching (

    
    ) superimposed on C-H stretches.
    
  • Ionic Salt: Look for the "N+-H continuum" . A very broad, flat absorption extending from

    
     down to 
    
    
    
    , often called the "Hadzi ABC bands".
Zone C: The Fingerprint/Differentiation Zone (1500 – 1000 cm⁻¹)
  • C-O Stretch (Acid):

    
     (Neutral).
    
  • COO⁻ (Symmetric):

    
     (Ionic). Note: This often overlaps with Thiophene C-C stretch (
    
    
    
    ).
  • Pyridine Ring Breathing:

    • Neutral Pyridine:

      
      .
      
    • Pyridinium Ion (

      
      ): Shifts to 
      
      
      
      . This is a highly reliable marker unaffected by thiophene.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol designed to eliminate moisture artifacts which can falsely induce salt formation.

Reagents:

  • Carboxylic Acid of interest (dried in desiccator).

  • Pyridine (distilled over KOH, stored over molecular sieves).

  • Thiophene (HPLC grade, dried).

Step-by-Step Methodology:

  • Baseline Subtraction (The Thiophene Blank):

    • Acquire a background scan of pure thiophene solvent using the exact same path length (liquid cell) or ATR pressure.

    • Why: Thiophene has sharp bands at 1409, 1252, and 1080 cm⁻¹. These must be digitally subtracted to see the subtle carboxylate shifts.

  • Sample Preparation (Inert Atmosphere):

    • Prepare mixtures in a glovebox or N₂-purged glove bag.

    • Ratio: Prepare 1:1, 1:2, and 2:1 (Acid:Base) molar ratios.

    • Concentration: Keep below 0.1 M to prevent self-aggregation masking the acid-base interaction.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ is insufficient for resolving Py vs PyH⁺ shifts).

    • Scans: Accumulate 64 scans to improve Signal-to-Noise ratio.

  • Validation Check (The "1700/1600" Ratio):

    • Calculate the intensity ratio

      
      .
      
    • If

      
       (C=O) is dominant, the system is a Co-crystal/Neutral Complex .
      
    • If

      
       (COO⁻) is dominant and 
      
      
      
      vanishes, the system is a Salt .

Figure 2: Spectral decision tree for classifying the acid-base interaction state.

References
  • Balevicius, V., et al. (2012).[1] "Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction." The Journal of Physical Chemistry A.

  • Szafran, M., et al. (2007). "Proton transfer in hydrogen-bonded pyridine/acid systems: The role of higher aggregation." Journal of Molecular Structure.

  • LibreTexts Chemistry. (2024). "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts.

  • Coates, J. (2006). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.

  • Hemmann, F., et al. (2014). "Quantification of Acidic Sites... by FTIR and 15N MAS NMR Spectroscopy." RSC Advances.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromophoric System

The core structure of 3-(pyridin-4-yl)thiophene-2-carboxylic acid brings together three key chromophoric and auxochromic components: a thiophene ring, a pyridine ring, and a carboxylic acid group. The extended π-system resulting from the conjugation of the thiophene and pyridine rings is expected to be the primary determinant of the compound's UV-Vis absorption profile. The carboxylic acid group, acting as an auxochrome, is anticipated to modulate the electronic transitions within this system.

The principal electronic transitions expected in the UV-Vis region for these molecules are π → π* transitions associated with the conjugated aromatic system. The pyridine moiety also introduces the possibility of n → π* transitions involving the non-bonding electrons of the nitrogen atom, though these are often weaker and may be obscured by the more intense π → π* bands.

Predicted UV-Vis Absorption Spectra: A Comparative Analysis

Based on the spectral data of related compounds, we can predict the general features of the UV-Vis absorption spectrum for 3-(pyridin-4-yl)thiophene-2-carboxylic acid and its derivatives.

2.1. The Parent Compound: 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

The parent compound's spectrum is expected to be dominated by a strong absorption band in the UV region, likely between 250 and 350 nm. This band will correspond to the main π → π* transition of the conjugated pyridyl-thiophene system. For comparison, thiophene-2-carboxylic acid exhibits absorption in the 200-215 nm range for its n→π∗ transition[1]. The introduction of the pyridyl group at the 3-position will significantly extend the conjugation, leading to a bathochromic (red) shift to longer wavelengths.

2.2. Influence of Substituents

The introduction of various substituents on either the thiophene or pyridine ring will further modulate the absorption spectrum.

  • Electron-Donating Groups (EDGs): Substituents such as -OH, -NH2, or -OCH3 are expected to cause a bathochromic shift and potentially an increase in molar absorptivity (hyperchromic effect). This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2, -CN, or -CF3 will likely lead to a more complex behavior. While they can extend conjugation, their strong electron-withdrawing nature can also lower the energy of the lowest unoccupied molecular orbital (LUMO), potentially resulting in a bathochromic shift.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for Hypothetical Derivatives of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid in a Non-polar Solvent.

DerivativeSubstituent (R)PositionExpected EffectPredicted λmax Range (nm)
Parent Compound -H--280 - 320
Derivative A -OHThiophene-C5Bathochromic300 - 340
Derivative B -NO2Pyridine-C2Bathochromic310 - 350
Derivative C -CH3Thiophene-C4Weak Bathochromic285 - 325
Derivative D -BrThiophene-C5Bathochromic290 - 330

Disclaimer: These are predicted ranges based on general principles and data from analogous compounds. Actual experimental values may vary.

The Impact of Solvent Polarity: Solvatochromism

The polarity of the solvent can significantly influence the UV-Vis absorption spectra of polar molecules like 3-(pyridin-4-yl)thiophene-2-carboxylic acid derivatives, a phenomenon known as solvatochromism.

  • π → π* Transitions: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

  • n → π* Transitions: Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift[2][3]. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent (e.g., through hydrogen bonding with the nitrogen of the pyridine ring), which increases the energy required for the transition[2].

Therefore, in moving from a non-polar solvent like hexane to a polar solvent like ethanol, one might expect to observe a red shift in the main absorption band (π → π) and a blue shift in any observable n → π shoulder for these compounds.

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectra of 3-(pyridin-4-yl)thiophene-2-carboxylic acid derivatives.

4.1. Materials and Instrumentation

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, hexane)

  • The synthesized 3-(pyridin-4-yl)thiophene-2-carboxylic acid derivative

4.2. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This will be the stock solution.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 for the main absorption band. This ensures adherence to the Beer-Lambert Law. A typical starting concentration for the working solution is in the range of 10⁻⁵ to 10⁻⁴ M.

4.3. Spectrophotometer Setup and Measurement

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Volumetric Flask) prep1->prep2 prep3 Prepare Dilutions prep2->prep3 meas4 Measure Sample Absorbance prep3->meas4 Transfer to Cuvette meas1 Turn on & Warm up Spectrophotometer meas2 Set Wavelength Range (e.g., 200-600 nm) meas1->meas2 meas3 Baseline Correction (with pure solvent) meas2->meas3 meas3->meas4 an1 Plot Absorbance vs. Wavelength meas4->an1 an2 Identify λmax an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

Caption: Experimental workflow for UV-Vis spectral acquisition.

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Parameter Setup: Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions. Place it in the sample holder and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax). If the concentration of the solution and the path length of the cuvette (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Logical Relationships in Spectral Interpretation

The interpretation of the UV-Vis spectra of these compounds follows a logical progression based on their molecular structure.

spectral_interpretation Core Core Structure (Pyridyl-thiophene) Spectrum Observed UV-Vis Spectrum (λmax, ε) Core->Spectrum Determines primary π-π* transitions Substituent Substituent Effects (EDG/EWG) Substituent->Spectrum Modulates HOMO-LUMO gap (Bathochromic/Hypsochromic shifts) Solvent Solvent Polarity Solvent->Spectrum Influences transition energies (Solvatochromism)

Caption: Factors influencing the UV-Vis spectrum.

Conclusion

This guide provides a predictive framework for understanding the UV-Vis absorption spectra of 3-(pyridin-4-yl)thiophene-2-carboxylic acid derivatives. By leveraging data from analogous compounds, we can anticipate the key spectral features, including the position of the main absorption bands and the influence of substituents and solvent polarity. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data for these and other novel heterocyclic compounds. As experimental data for this specific class of molecules becomes available, it will be crucial to validate and refine these predictions.

References

  • Libretexts. (2023, March 16). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • JOE - Journal of Organic Electronics. (2025, August 6). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. ResearchGate. [Link]

  • Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239–247. [Link]

  • Abu-Eittah, R. H., & Khedr, M. K. (2009). The electronic absorption spectra of pyridine azides, solvent-solute interaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1688–1694. [Link]

  • Wong, P. T., & Brewer, D. G. (1969). Nature of the Coordination Bond in Metal Complexes of Substituted Pyridine Derivatives. VI. Electronic Spectra of Some Complexes. Canadian Journal of Chemistry, 47(24), 4589–4593. [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxylic acid. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

  • JOE - Journal of Organic Electronics. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • JOVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • DMG Chemistry Classes. (2021, August 19). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π* Transitions)*. YouTube. [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carboxylic acid. Retrieved February 9, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Libretexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Knauer. (n.d.). Solvent effects in UV-Vis spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Heterocyclic APIs

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, which incorporates both a basic pyridine moiety and an acidic thiophene-carboxylic acid structure, the potential for process-related impurities or degradants is significant. These impurities can affect the drug's stability, bioavailability, and toxicology. Therefore, a robust, validated analytical method for purity determination is non-negotiable.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary method for purity validation against two powerful orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to guide researchers in selecting the most appropriate methodology for their needs.

Primary Method: High-Selectivity Purity Determination by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern purity analysis due to its unparalleled combination of high-resolution separation (the "LC" component) and high-specificity detection (the "MS" component).[1][2] This dual capability allows us not only to separate the main compound from its impurities but also to identify and quantify them based on their unique mass-to-charge (m/z) ratios, providing a high degree of confidence in the purity assessment.[2]

The "Why": Causality in LC-MS Method Design

For 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, the molecular structure dictates our analytical strategy:

  • Chromatography Mode: The compound possesses both polar (carboxylic acid) and non-polar (thiophene, pyridine rings) characteristics, making Reversed-Phase (RP) HPLC the ideal separation mode. A C18 stationary phase provides the necessary hydrophobic interaction to retain the molecule and its potential impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen for its ability to resolve compounds across a wide polarity range. We add 0.1% formic acid for two critical reasons:

    • It protonates the basic nitrogen on the pyridine ring, leading to more consistent interaction with the stationary phase and improved peak shape.

    • It provides a source of protons, which significantly enhances ionization efficiency in positive-ion Electrospray Ionization (ESI), the chosen MS interface.

  • Mass Spectrometry Detection: The molecule's amphoteric nature makes it suitable for ionization in both positive and negative ESI modes.

    • Positive Mode (ESI+): The pyridine nitrogen is readily protonated ([M+H]+).

    • Negative Mode (ESI-): The carboxylic acid is easily deprotonated ([M-H]-). Running in both modes provides orthogonal data and increases the likelihood of detecting a wider range of potential impurities that may ionize preferentially in one mode.[]

Workflow for LC-MS Purity Validation

LCMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A 1. Prepare Mobile Phases & Sample (e.g., 1 mg/mL in Diluent) B 2. System Equilibration & Conditioning A->B C 3. System Suitability Test (SST) (Replicate Injections of Standard) B->C D 4. LC Separation (Gradient Elution) C->D If SST Passes E 5. MS Detection (Full Scan ESI+/ESI-) D->E F 6. Peak Integration (TIC & EIC) E->F G 7. Purity Calculation (% Area of Main Peak) F->G H 8. Final Report (Pass/Fail vs. Specification) G->H

Caption: LC-MS Purity Validation Workflow.

Experimental Protocol: LC-MS Analysis

1. System Suitability Testing (SST): Before any sample analysis, the system's fitness for purpose must be verified.[4][5][6] This is a non-negotiable part of any validated method.

  • Procedure: Inject a standard solution of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid (approx. 0.1 mg/mL) five or six consecutive times.

  • Acceptance Criteria (per USP <621>): [7]

    • Precision: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[6]

    • Tailing Factor (Tf): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

2. Chromatographic & MS Conditions:

Parameter Setting Rationale
LC System UHPLC/HPLC System Provides necessary pressure and flow precision.
Column C18, 2.1 x 50 mm, 1.8 µm High efficiency and speed for impurity profiling.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase with an additive for ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase with an additive for ionization.
Gradient 5% B to 95% B over 8 min Ensures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/min Appropriate for the column dimension.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 2 µL Minimizes potential for column overload.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or similar Provides high mass accuracy and resolution.[8]
Ionization Electrospray Ionization (ESI) Best for polar, ionizable molecules.
Polarity Positive & Negative (separate runs or fast switching) Comprehensive detection of acidic and basic species.
Scan Range m/z 100 - 900 Covers the parent compound (MW ~219.2) and potential dimers or larger impurities.

| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile/Water | Ensures complete dissolution. |

3. Data Analysis: Purity is typically calculated based on area percent from the Total Ion Chromatogram (TIC).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar ionization efficiency, which is a limitation. For more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Alternative Methodologies: Orthogonal Approaches for Purity Confirmation

Relying on a single analytical technique is insufficient for robust purity validation. Orthogonal methods, which rely on different physicochemical principles, are essential for a comprehensive assessment.[9][10]

HPLC with UV/DAD Detection

This is the most common workhorse method in quality control labs.[11] It uses the same separation principles as LC-MS but relies on the molecule's ability to absorb UV light for detection.

The "Why": 3-(Pyridin-4-yl)thiophene-2-carboxylic acid contains aromatic rings (pyridine and thiophene) that act as strong chromophores, making it ideally suited for UV detection.[12][13] A Diode Array Detector (DAD) is preferred as it provides spectral information across a range of wavelengths, which can help in peak tracking and assessing peak purity.

Experimental Protocol: HPLC-UV/DAD The chromatographic conditions (Column, Mobile Phase, Gradient, etc.) would be identical to the LC-MS method described above. The key difference is the detector.

ParameterSettingRationale
Detector Diode Array Detector (DAD)Provides both quantitative data and UV spectral information.
Wavelength Monitor at 254 nm and λmax254 nm is a common wavelength for aromatic compounds. Determining the λmax from a standard provides maximum sensitivity.
Bandwidth 4 nmStandard setting for good signal-to-noise.
Reference 360 nm (Bandwidth 10 nm)A wavelength where no analytes absorb, used for baseline correction.
Quantitative NMR (qNMR)

qNMR is a primary ratio method, meaning it can provide a highly accurate purity value without needing a certified reference standard of the analyte itself.[14][15][16] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[15]

The "Why": qNMR offers a truly orthogonal analytical perspective. Unlike chromatography, which separates molecules based on their physical interactions, qNMR quantifies based on fundamental nuclear properties.[9][10] This makes it invaluable for confirming the purity value obtained from chromatographic methods and for qualifying reference standards. It is a non-destructive technique.[10][16]

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid into a vial.

  • Accurately weigh a similar mass of a certified internal standard (e.g., Maleic Acid) into the same vial. The standard must have signals that do not overlap with the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds) to ensure full magnetization recovery.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

3. Data Processing & Calculation: The purity is calculated using the following equation:[14]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral of the selected signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • P: Purity of the standard

Comparative Analysis: LC-MS vs. HPLC-UV vs. qNMR

Choosing the right method depends on the specific requirements of the analysis, such as the stage of drug development, the need for impurity identification, and available resources.

Method_Comparison center Purity Validation lcms LC-MS center->lcms High Specificity Impurity ID hplcuv HPLC-UV center->hplcuv Robust QC Cost-Effective qnmr qNMR center->qnmr Primary Method High Accuracy Orthogonal lcms_attr Sensitivity: Highest Cost: High Throughput: Medium lcms->lcms_attr hplcuv_attr Sensitivity: Good Cost: Low Throughput: High hplcuv->hplcuv_attr qnmr_attr Sensitivity: Low Cost: High Throughput: Low qnmr->qnmr_attr

Caption: Conceptual Comparison of Purity Validation Techniques.

Quantitative Data Summary

The performance of each technique is best summarized by comparing its capabilities against standard validation parameters outlined in the ICH Q2(R1) guideline.[17][18]

ParameterLC-MSHPLC-UVqNMR
Specificity Excellent. Can resolve co-eluting peaks by mass. Provides mass confirmation of impurities.Good. Relies on chromatographic resolution. Peak purity can be assessed by DAD but is not definitive.Excellent. Relies on unique chemical shifts of protons. Highly specific structural information.
Sensitivity (LOD/LOQ) Excellent. Typically in the low ng/mL to pg/mL range.[8]Good. Typically in the low- to mid-ng/mL range.Fair to Poor. Typically in the µg/mL range.
Linearity & Range Good. Can be non-linear at high concentrations due to ion source saturation.Excellent. Typically shows wide linear dynamic range.Excellent. Fundamentally linear relationship between concentration and signal integral.
Accuracy Good. Dependent on the availability of impurity standards for response factor correction.Good. Also dependent on impurity standards.Excellent. Considered a primary method; high accuracy achievable with a certified internal standard.[15]
Precision Excellent. RSDs typically <2% for replicate injections.Excellent. RSDs typically <1-2% for replicate injections.Excellent. High precision achievable with proper acquisition parameters.
Quantitation Type Relative (Area %) or Absolute (with standards)Relative (Area %) or Absolute (with standards)Absolute (with internal standard)[9][14]
Primary Use Case R&D, impurity identification, forced degradation studies, final product testing.Routine QC, process monitoring, release testing.Reference standard qualification, purity confirmation of lead compounds.

Conclusion and Recommendations

For the comprehensive purity validation of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid , no single method is sufficient. A multi-faceted, risk-based approach is recommended:

  • Primary Method (LC-MS): Use LC-MS for initial method development, forced degradation studies, and characterization of the impurity profile. Its high specificity is crucial for identifying unknown impurities and ensuring the stability-indicating nature of the method.

  • Routine QC (HPLC-UV): Once the impurity profile is well-understood, the validated LC method can be transferred to an HPLC-UV system for routine quality control and release testing. This provides a robust, cost-effective, and high-throughput solution.

  • Orthogonal Confirmation (qNMR): For critical batches, such as the qualification of a new reference standard or material intended for pivotal toxicology studies, qNMR should be employed. Its orthogonal nature provides the highest level of confidence in the assigned purity value, complementing the data from chromatographic methods.[10]

By integrating these three techniques, researchers and drug development professionals can build a self-validating system that ensures the quality, safety, and integrity of their API, satisfying both scientific rigor and regulatory expectations.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • So, Y., & Takatsu, A. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). Pharmacopeia. [Link]

  • CPMP/ICH/381/95. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025). ResolveMass Laboratories Inc.. [Link]

  • System Suitability for USP Chromatographic Methods. (2014). ECA Academy - gmp-compliance.org. [Link]

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  • Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. (1988). PubMed. [Link]

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  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2022). PubMed. [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

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  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). MDPI. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004). PubMed. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

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  • Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. PubChem. [Link]

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  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

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A Senior Application Scientist's Guide to Cross-Coupling: Stille vs. Suzuki for the Synthesis of 3-Pyridylthiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-pyridylthiophenes, a key structural motif in medicinal chemistry and materials science, is frequently accomplished via palladium-catalyzed cross-coupling reactions. Among the most powerful methods are the Stille and Suzuki-Miyaura couplings. This guide provides a detailed, data-driven comparison of these two synthetic routes. The Suzuki coupling is often the preferred method due to its use of low-toxicity and environmentally benign boronic acid reagents, whose byproducts are easily removed.[1][2] However, it is not without its challenges, including the potential instability of heteroaryl boronic acids and the requirement for a base, which can be detrimental to sensitive substrates.[1][3] The Stille coupling, conversely, offers exceptional functional group tolerance due to its typically neutral reaction conditions and employs robust, stable organostannane reagents.[1][4] This advantage is offset by the significant toxicity of organotin compounds and the often-challenging removal of tin byproducts from the final product, a critical consideration in pharmaceutical applications.[1][5][6] For the synthesis of 3-pyridylthiophenes, the Stille coupling often provides higher yields and fewer complications with strongly coordinating heterocyclic substrates. The ultimate choice depends on a careful evaluation of substrate compatibility, project scale, and the stringent purity requirements of the final application.

Introduction

Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[7] The ability to precisely link sp²-hybridized centers has enabled the construction of complex molecular architectures that were previously inaccessible. Within this class of reactions, the Stille and Suzuki couplings have emerged as highly versatile and reliable methods.[1]

This guide focuses on their application to a particularly relevant synthetic challenge: the coupling of pyridine and thiophene rings to form 3-pyridylthiophenes. These heteroaromatic scaffolds are prevalent in a wide range of biologically active molecules and functional organic materials. We will dissect the mechanistic nuances, compare performance across critical parameters, and provide actionable experimental protocols to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Mechanistic Overview: A Tale of Two Transmetalations

Both the Stille and Suzuki reactions proceed through a similar catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][8] The palladium(0) catalyst is the active species that orchestrates this bond-forming cascade. The critical difference between the two methods lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

The Stille Coupling Cycle

The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[4][5] The catalytic cycle is generally understood to proceed without the need for a base.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 3-bromopyridine), forming a Pd(II) intermediate.[5][9]

  • Transmetalation: The organostannane (e.g., 2-(tributylstannyl)thiophene) exchanges its organic group with the halide on the palladium center. This step is often the rate-limiting step and can be accelerated by additives.[5][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]

Stille_Cycle cluster_main Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition center pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans pd2_trans->pd0 Reductive Elimination product R¹-R² (3-Pyridylthiophene) byproduct X-SnR₃ reactant1 R¹-X (e.g., 3-Bromopyridine) reactant2 R²-SnR₃ (e.g., Thienylstannane)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The Suzuki Coupling Cycle

The Suzuki reaction utilizes an organoboron species, typically a boronic acid or a boronate ester, in the presence of a base.[10][11] The base is a crucial activator in this process.

  • Oxidative Addition: This step is identical to the Stille coupling, with the Pd(0) catalyst inserting into the C-X bond of the aryl halide.[8][10]

  • Transmetalation: This is the key differentiating step. The base (e.g., K₂CO₃, K₃PO₄) activates the organoboron reagent, forming a more nucleophilic borate species ([R²-B(OH)₃]⁻).[12] This borate then readily transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: As in the Stille cycle, the final step involves the formation of the product and regeneration of the Pd(0) catalyst.[8]

Suzuki_Cycle cluster_main Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (3-Pyridylthiophene) byproduct B(OH)₃ + X⁻ boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate Activation base Base (OH⁻) base->borate reactant1 R¹-X (e.g., 3-Bromopyridine)

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Head-to-Head Comparison: Stille vs. Suzuki

The choice between these two powerful reactions hinges on a multi-faceted analysis of the specific substrates and the overall synthetic goals.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (e.g., R-SnBu₃)Boronic Acid/Ester (e.g., R-B(OH)₂)
Toxicity & Environmental Impact High. Organotin compounds are highly toxic and require careful handling and stringent purification to remove residues.[1][5][6]Low. Boronic acids and their byproducts are generally considered low in toxicity and environmentally benign ("greener").[2]
Reagent Stability High. Organostannanes are typically stable to air and moisture and have a long shelf-life.[1][5]Variable. Boronic acids, especially heteroaryl derivatives, can be prone to decomposition and protodeboronation.[3][13] Esters (e.g., pinacol, MIDA) offer improved stability.[14][15]
Reaction Conditions Typically neutral , base-free. Can be advantageous for base-sensitive substrates. Additives like Cu(I) or fluoride can be used to accelerate the reaction.[1]Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for activation of the boron reagent.[10][12] This can be a limitation for substrates with base-labile functional groups.
Functional Group Tolerance Excellent. The neutral conditions tolerate a very wide range of functional groups, including esters, aldehydes, and nitro groups.[1][16][17]Good to Excellent. Very broad tolerance, but can be compromised by the required base.[18]
Byproducts & Purification Organotin halides (e.g., Bu₃SnCl). These are often non-polar, making chromatographic separation from the desired product difficult.[2][6]Borates (e.g., B(OH)₃). These are typically water-soluble and easily removed by aqueous workup or simple filtration, simplifying purification.[1][15]
Performance with Heterocycles Often superior. Less prone to issues arising from the coordination of heteroatoms (like the pyridine nitrogen) to the palladium catalyst. Often gives higher and more consistent yields for challenging substrates like pyridylthiophenes.Can be challenging. The Lewis basicity of the pyridine nitrogen can interfere with the catalyst. Stability of pyridyl boronic acids (especially 2-pyridyl) can be problematic, leading to lower yields.[19]

Experimental Protocols

The following are generalized, representative protocols and may require optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

Protocol 1: Stille Coupling for 3-(Thiophen-2-yl)pyridine

This protocol describes the coupling of 3-bromopyridine with 2-(tributylstannyl)thiophene.

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • 2-(Tributylstannyl)thiophene (1.1 mmol, 411 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (35 mg).

  • Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add 3-bromopyridine (158 mg) followed by 2-(tributylstannyl)thiophene (411 mg) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(thiophen-2-yl)pyridine.

Protocol 2: Suzuki Coupling for 3-(Thiophen-2-yl)pyridine

This protocol describes the coupling of 3-bromopyridine with thiophene-2-boronic acid.[20]

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Thiophene-2-boronic acid (1.2 mmol, 154 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 22 mg, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

Procedure:

  • To a reaction vial, add 3-bromopyridine (158 mg), thiophene-2-boronic acid (154 mg), Pd(dppf)Cl₂ (22 mg), and K₂CO₃ (276 mg).

  • Seal the vial and purge with an inert gas.

  • Add degassed DME (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.[20][21]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(thiophen-2-yl)pyridine.

Decision-Making Framework

Choosing the optimal synthetic route requires balancing several factors. The following workflow can guide the decision process.

Decision_Tree start Start: Synthesize 3-Pyridylthiophene q1 Is the substrate sensitive to base? start->q1 q2 Is tin toxicity a major concern? (e.g., late-stage pharma) q1->q2 No stille Choose Stille Coupling (High tolerance, neutral conditions) q1->stille Yes q3 Are you experiencing low yields or catalyst poisoning with Suzuki? q2:e->q3:n If Suzuki is chosen... q2->stille No suzuki Choose Suzuki Coupling (Low toxicity, easy purification) q2->suzuki Yes q3->stille Yes optimize_suzuki Optimize Suzuki (Screen bases, ligands, stable boronate esters) q3->optimize_suzuki No

Caption: Decision workflow for selecting between Stille and Suzuki coupling.

Conclusion and Recommendations

Both the Stille and Suzuki couplings are formidable tools for the synthesis of 3-pyridylthiophenes.

Recommendation for Suzuki Coupling: For most applications, particularly in early-stage discovery and academic research, the Suzuki coupling should be the first choice .[2] Its favorable toxicological profile, commercially available reagents, and straightforward purification of byproducts make it a more practical and environmentally responsible option.[1][18] Potential challenges with boronic acid instability can often be overcome by using more stable boronate esters.[14]

Recommendation for Stille Coupling: The Stille coupling remains an invaluable alternative, especially when the Suzuki reaction fails or is unsuitable . Its key advantages are realized when working with complex, multifunctional substrates that are sensitive to the basic conditions of the Suzuki reaction.[1] Furthermore, for challenging heteroaromatic couplings where the Suzuki reaction may give low or inconsistent yields due to catalyst inhibition, the Stille coupling often proves to be more robust and reliable. However, the significant drawbacks of tin toxicity and purification difficulties must be carefully managed, particularly for compounds intended for biological screening or pharmaceutical development.[6]

Ultimately, the informed chemist will consider the unique demands of their target molecule and the broader context of their research program to select the most efficient and appropriate path to success.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Stille reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate. ResearchGate. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. (2022, May 2). ACS Publications. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28). YouTube. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). YouTube. [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). J&K Scientific LLC. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). University of Windsor. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017, February 21). RSC Publishing. [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). SHANDONG LOOK CHEMICAL. [Link]

  • Bye-Bye Palladium: Photocatalytic Stille-Type Coupling - Advanced Science News. (2017, July 20). Advanced Science News. [Link]

  • Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023, May 30). RSC Publishing. [Link]

  • Stille Couplings Catalytic in Tin: Beyond Proof-of-Principle - ACS Publications. ACS Publications. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. (2023, May 30). PMC. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (2024, January 24). MDPI. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (2025, December 16). ResearchGate. [Link]

  • Advancing total synthesis through the Stille cross-coupling - Semantic Scholar. Semantic Scholar. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (2018, November 18). MDPI. [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. (2018, November 11). ResearchGate. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (2025, August 6). ResearchGate. [Link]

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A Comparative Guide to the Analytical Standards for the Qualification of 3-(Pyridin-4-yl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the analytical standards for verifying the identity, purity, and composition of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid. As a critical building block in medicinal chemistry and materials science, rigorous analytical characterization is paramount. We will explore not only the foundational technique of elemental analysis but also compare its utility with essential orthogonal methods that, when used in concert, provide a comprehensive and trustworthy quality profile for researchers, scientists, and drug development professionals.

Part 1: The Foundational Standard: Elemental (CHNS) Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1][2] For a novel or synthesized compound like 3-(Pyridin-4-yl)thiophene-2-carboxylic acid, this method serves as a primary, quantitative check of its bulk composition against the theoretical values derived from its molecular formula. It is a highly reliable and cost-effective technique for assessing the purity and chemical composition of a compound.[1]

Theoretical Elemental Composition

The first step in establishing an elemental analysis standard is to calculate the theoretical composition from the compound's molecular formula.

Compound: 3-(Pyridin-4-yl)thiophene-2-carboxylic acid Molecular Formula: C₁₀H₇NO₂S Molecular Weight: 205.24 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01110120.1158.53%
HydrogenH1.00877.0563.44%
NitrogenN14.007114.0076.83%
SulfurS32.06132.0615.62%
OxygenO15.999231.99815.59%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not included in a standard CHNS analysis.

Principle of CHNS Combustion Analysis

The technique is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[2] The sample is heated to a very high temperature (≥1100º C), causing it to decompose and combust.[3] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then passed through a gas chromatography column for separation and quantified using a thermal conductivity detector (TCD).[3] The detector's response is directly proportional to the amount of each element present in the original sample.

Workflow for CHNS Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 1-3 mg of sample into tin capsule seal Seal capsule to enclose sample weigh->seal Crimp securely autosampler Load into autosampler seal->autosampler combustion Drop into high-temp (≥1100°C) furnace with O₂ pulse autosampler->combustion reduction Pass gases over reduction tube (e.g., copper) combustion->reduction Converts NOx to N₂ separation Separate gases (CO₂, H₂O, N₂, SO₂) in GC column reduction->separation detection Quantify with Thermal Conductivity Detector (TCD) separation->detection calculate Calculate %C, %H, %N, %S based on calibrated standards detection->calculate compare Compare experimental results to theoretical values calculate->compare cluster_tests Analytical Testing Battery cluster_decision Data Evaluation & Decision start Synthesized Batch of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid chns CHNS Analysis start->chns hplc HPLC-UV Analysis start->hplc ms LC-MS Analysis start->ms nmr ¹H NMR Analysis start->nmr chns_check Elemental % within ±0.4% of theory? chns->chns_check hplc_check Purity ≥95%? No major impurities? hplc->hplc_check ms_check Correct [M+H]⁺ or [M-H]⁻ found? ms->ms_check nmr_check Spectrum matches expected structure? nmr->nmr_check chns_check->hplc_check Yes fail Batch Fails QC: Repurify or Reject chns_check->fail No hplc_check->ms_check Yes hplc_check->fail No ms_check->nmr_check Yes ms_check->fail No pass Batch Qualified: Release for Use nmr_check->pass Yes nmr_check->fail No

Sources

Safety Operating Guide

3-(Pyridin-4-yl)thiophene-2-carboxylic acid proper disposal procedures

[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical behavior of the compound to select the correct waste stream. This molecule is amphoteric , possessing both a basic site (pyridine nitrogen) and an acidic site (carboxylic acid).

FeatureSpecificationDisposal Implication
Functional Groups Pyridine (Basic), Thiophene (S-containing), Carboxylic Acid (Acidic)Amphoteric: Solubility changes drastically with pH. Waste streams must be compatible with both acids and bases.
Elemental Composition C, H, N, O, Sulfur (S) Incineration Requirement: Sulfur content generates SOx upon combustion. Waste must be flagged for incinerators with scrubbers.
Physical State Solid (typically off-white/yellow powder)Primary disposal is via Solid Hazardous Waste streams.
GHS Classification Warning (Irritant) H315 (Skin), H319 (Eye), H335 (Resp)Requires standard PPE (Nitrile gloves, lab coat, safety glasses).
RCRA Status (USA) Not P-listed. Pyridine is U-listed (U196), but derivatives are generally not unless specified.Treat as Hazardous Waste due to toxicity/irritant characteristics. Do not drain dispose.

Disposal Decision Logic

The following workflow dictates the handling of the compound based on its physical state and matrix.

DisposalLogicStartWaste Material Containing3-(Pyridin-4-yl)thiophene-2-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, contaminated gloves/paper)StateCheck->SolidLiquidLiquid Waste(Reaction mixtures, mother liquors)StateCheck->LiquidBinSolidContainer: SOLID HAZARDOUS WASTELabel: 'Toxic, Irritant, Organic Solid'Solid->BinSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousHalogenCheckHalogens Present?(DCM, Chloroform?)Organic->HalogenCheckBinAqContainer: AQUEOUS HAZARDOUS WASTE(Do NOT neutralize for drain)Aqueous->BinAqYesYesHalogenCheck->YesNoNoHalogenCheck->NoBinHaloContainer: HALOGENATED ORGANIC WASTELabel: 'Flammable, Toxic'BinNonHaloContainer: NON-HALOGENATED ORGANIC WASTELabel: 'Flammable, Toxic'Yes->BinHaloNo->BinNonHalo

Figure 1: Decision tree for segregating waste streams based on matrix composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired stocks, weighing boat residues, contaminated paper towels, and gloves.

  • Segregation: Isolate the solid waste from oxidizers.

  • Packaging: Place the material in a double-bagged polyethylene bag or a dedicated wide-mouth HDPE jar.

  • Labeling:

    • Chemical Name: Write the full chemical name (do not use abbreviations or structures).

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: If mixed with silica gel (from chromatography), list "Silica Gel" as a major constituent (e.g., 95% Silica, 5% Target Compound).

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste drum for eventual high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Filtrates, mother liquors, and HPLC waste.

Critical Safety Note: Do not mix acidic aqueous waste with organic waste containing azides or cyanides (though not present in this molecule, this is a general lab rule).

  • Identify the Solvent:

    • Non-Halogenated: Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO.

    • Halogenated: Dichloromethane (DCM), Chloroform.

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Compatibility Check:

    • Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste), as thiophenes can be oxidized exothermically.

  • Labeling: List "3-(Pyridin-4-yl)thiophene-2-carboxylic acid" as a trace contaminant (<1%).

Protocol C: Glassware Decontamination (The "Amphoteric Wash")

Applicable for: Cleaning flasks, spatulas, and funnels.

Because the compound is amphoteric, it may not dissolve well in neutral water or simple organic solvents if it has crystallized. Use its chemistry to your advantage:

  • Solubilization:

    • Option 1 (Base Wash): Rinse glassware with 1M NaOH . The carboxylic acid deprotonates (

      
      ), rendering the compound water-soluble.
      
    • Option 2 (Acid Wash): Rinse with 1M HCl . The pyridine nitrogen protonates (

      
      ), rendering it water-soluble.
      
  • Collection: Collect the first 2-3 rinses into the Aqueous Hazardous Waste container.

  • Final Clean: Wash glassware with acetone/ethanol (collect in Organic Waste) followed by soap and water (drain safe).

Emergency Procedures (Spills)

ScenarioResponse Action
Dry Powder Spill 1. Evacuate immediate area if dust is airborne.2.[1] Wear N95/P100 mask and double nitrile gloves.3. Cover spill with wet paper towels to prevent dust dispersion.4. Scoop into a bag; wipe area with 1M NaOH (see Protocol C).
Liquid Spill 1. Absorb with vermiculite or spill pads.2. Place saturated absorbents into a sealed bag.3. Label as "Hazardous Waste - Debris".
Skin Contact Wash immediately with soap and water for 15 minutes.[2] The compound is an irritant; do not use organic solvents on skin (increases absorption).

References

  • PubChem. (2023). Compound Summary: Thiophene-2-carboxylic acid derivatives.[3] National Library of Medicine.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.[Link]

Personal protective equipment for handling 3-(Pyridin-4-yl)thiophene-2-carboxylic acid

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